FM-381
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(E)-2-cyano-3-[5-(3-cyclohexyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl)furan-2-yl]-N,N-dimethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-29(2)24(31)15(13-25)12-17-8-9-20(32-17)23-28-19-14-27-22-18(10-11-26-22)21(19)30(23)16-6-4-3-5-7-16/h8-12,14,16H,3-7H2,1-2H3,(H,26,27)/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMZWYLOARVASY-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=CC1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C(=C/C1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of FM-381: A Covalent Reversible Inhibitor of JAK3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
FM-381 is a highly potent and selective chemical probe designed as a covalent reversible inhibitor of Janus kinase 3 (JAK3). Its mechanism of action centers on the specific and reversible covalent modification of a unique cysteine residue, Cys909, located in the ATP-binding site of JAK3. This interaction leads to the effective blockade of the kinase's catalytic activity. This targeted inhibition disrupts the JAK/STAT signaling pathway, particularly the interleukin-2 (IL-2) mediated phosphorylation of STAT5 in immune cells. The high selectivity of this compound for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) and a broader panel of kinases makes it an invaluable tool for studying the specific biological roles of JAK3. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Covalent Reversible Inhibition of JAK3
This compound is distinguished by its covalent reversible mechanism of action, targeting a non-catalytic cysteine residue, Cys909, within the ATP-binding pocket of JAK3.[1][2] This cysteine is unique to JAK3 among the JAK family kinases, providing a basis for the compound's remarkable selectivity. The interaction involves the formation of a reversible covalent bond between the inhibitor and the thiol group of Cys909. This covalent engagement effectively occludes the ATP-binding site, thereby preventing the phosphorylation of JAK3 substrates and inhibiting its enzymatic function. The reversibility of this bond is a key feature, differentiating it from irreversible covalent inhibitors and potentially offering a distinct pharmacological profile.
Quantitative Inhibition Profile
The potency and selectivity of this compound have been extensively characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzymatic Inhibition of JAK Family Kinases by this compound
| Kinase | IC50 (pM) | Selectivity over JAK3 (fold) |
| JAK3 | 127 | 1 |
| JAK1 | 52,000 | 410 |
| JAK2 | 346,000 | 2700 |
| TYK2 | 459,000 | 3600 |
Data obtained from radiometric assays.[1][2][3][4]
Table 2: Cellular Activity and Broad Kinase Selectivity of this compound
| Assay Type | Parameter | Value (nM) | Cell Type/Condition |
| NanoBRET Target Engagement | EC50 | 100 | Human CD4+ T Cells |
| IL-2-stimulated STAT5 Phosphorylation | Inhibition | ~100 | Human CD4+ T Cells |
| Broad Kinase Panel (410 kinases) | Concentration for <50% inhibition of 11 kinases | 500 | In vitro |
At a concentration of 100 nM, this compound shows no significant off-target effects on a panel of 410 kinases.[5]
Signaling Pathway Inhibition
This compound effectively blocks the JAK3-mediated signaling cascade, most notably the pathway activated by IL-2 in T cells. In this pathway, the binding of IL-2 to its receptor leads to the activation of JAK1 and JAK3, which then phosphorylate STAT5. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in T cell proliferation and differentiation. This compound's inhibition of JAK3 prevents the phosphorylation of STAT5, thereby abrogating the downstream cellular responses to IL-2.[5][6]
Experimental Protocols
Radiometric Kinase Assay for IC50 Determination
This protocol describes a representative method for determining the in vitro potency of this compound against JAK family kinases.
Objective: To quantify the concentration of this compound required to inhibit 50% of the kinase activity (IC50) of JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
This compound stock solution in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the this compound dilutions or DMSO (for control) to the wells.
-
Add the respective JAK kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillant.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay for Cellular EC50 Determination
This protocol outlines a method to measure the engagement of this compound with JAK3 in a live-cell context.
Objective: To determine the effective concentration of this compound that displaces 50% of a fluorescent tracer from JAK3 in live cells (EC50).
Materials:
-
HEK293 cells
-
Plasmid encoding a NanoLuc®-JAK3 fusion protein
-
Transfection reagent
-
NanoBRET™ fluorescent tracer
-
Nano-Glo® substrate
-
This compound stock solution in DMSO
-
White, opaque 96-well plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-JAK3 plasmid and seed them into a 96-well plate.
-
Incubate the cells for 24 hours to allow for protein expression.
-
Prepare serial dilutions of this compound in the appropriate assay medium.
-
Add the this compound dilutions or DMSO to the cells and incubate for a specified time (e.g., 2 hours).
-
Add the NanoBRET™ fluorescent tracer to all wells.
-
Add the Nano-Glo® substrate to all wells.
-
Measure the luminescence at two wavelengths (donor and acceptor) using a BRET-capable luminometer.
-
Calculate the BRET ratio for each well.
-
Normalize the BRET ratios to the DMSO control.
-
Determine the EC50 value by plotting the normalized BRET ratio against the this compound concentration and fitting to a dose-response curve.
Cellular Assay for STAT5 Phosphorylation
This protocol describes a method to assess the inhibitory effect of this compound on IL-2-induced STAT5 phosphorylation in human CD4+ T cells.
Objective: To determine the concentration at which this compound inhibits the phosphorylation of STAT5 in response to IL-2 stimulation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant human IL-2
-
This compound stock solution in DMSO
-
Lysis buffer
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Isolate CD4+ T cells from human PBMCs.
-
Pre-incubate the CD4+ T cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with IL-2 (e.g., 10 ng/mL) for 30 minutes.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-STAT5 antibody as a loading control.
-
Analyze the band intensities to determine the effect of this compound on STAT5 phosphorylation.
Conclusion
This compound is a powerful and selective tool for investigating the biological functions of JAK3. Its covalent reversible mechanism of action, targeting the unique Cys909 residue, provides a high degree of selectivity over other JAK family members. The quantitative data from both in vitro and cellular assays confirm its potency and specificity. The detailed experimental protocols provided in this guide offer a framework for researchers to utilize this compound effectively in their studies of JAK3-mediated signaling pathways and their roles in health and disease. The absence of evidence for LIMK1 or LIMK2 inhibition underscores the importance of relying on empirical data for target identification and characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. reactionbiology.com [reactionbiology.com]
An In-Depth Technical Guide to the Reversible Covalent Inhibition of JAK3 by FM-381
For Researchers, Scientists, and Drug Development Professionals
Abstract
FM-381 is a highly potent and selective chemical probe for Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines and a key target for autoimmune diseases and certain cancers. What sets this compound apart is its unique mechanism of action: reversible covalent inhibition. This guide provides a comprehensive technical overview of the core principles underlying this compound's interaction with JAK3, including its binding kinetics, the signaling pathways it modulates, and detailed methodologies for its characterization.
Introduction: The Significance of JAK3 and Reversible Covalent Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling. Upon cytokine binding to their receptors, JAKs are activated and phosphorylate downstream Signal Transducers and Activators of Transcription (STATs)[1]. While other JAK family members are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it a highly attractive target for immunomodulatory therapies with a potentially reduced side-effect profile[1].
Covalent inhibitors, which form a chemical bond with their target protein, have gained prominence in drug discovery due to their potential for high potency and prolonged duration of action. However, irreversible covalent inhibitors carry the risk of off-target toxicity. Reversible covalent inhibitors, such as this compound, offer a compelling alternative by combining the high affinity of covalent binding with the capacity for the bond to be broken, potentially leading to a more favorable safety profile[2]. This compound achieves its selectivity by targeting a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3 but not in other JAK family members[3].
Mechanism of Action: Reversible Covalent Targeting of Cys909
This compound is a potent covalent reversible inhibitor that specifically targets the Cys909 residue at the gatekeeper position +7 in JAK3[3]. The binding process is a two-step mechanism:
-
Non-covalent Binding: this compound first binds non-covalently to the ATP-binding pocket of JAK3. This initial interaction is driven by shape complementarity and non-covalent forces.
-
Reversible Covalent Bond Formation: Following the initial binding, the electrophilic warhead of this compound, a cyanoacrylamide group, undergoes a reversible Michael addition reaction with the nucleophilic thiol group of the Cys909 residue.
This reversible covalent interaction leads to a prolonged target residence time, which is the duration the inhibitor remains bound to its target. For this compound, this has been demonstrated to be approximately 60 minutes in a cellular context[3].
Below is a diagram illustrating the reversible covalent inhibition mechanism.
Figure 1: Reversible Covalent Inhibition of JAK3 by this compound.
Quantitative Data and Selectivity Profile
This compound exhibits exceptional potency for JAK3 and high selectivity over other members of the JAK family. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 (JAK3) | 0.127 nM | Radiometric | [4] |
| IC50 (JAK1) | 52 nM | Radiometric | |
| IC50 (JAK2) | 346 nM | Radiometric | |
| IC50 (TYK2) | 459 nM | Radiometric | |
| EC50 | 100 nM | NanoBRET | [3] |
| Residence Time (t1/2) | ~60 min | NanoBRET Washout | [3] |
Table 1: Potency and Cellular Activity of this compound
| Kinase Family | Selectivity Fold (vs. JAK3) |
| JAK1 | ~410-fold |
| JAK2 | ~2700-fold |
| TYK2 | ~3600-fold |
Table 2: Selectivity of this compound against JAK Family Kinases
Signaling Pathway Modulation: The JAK/STAT Pathway
This compound exerts its biological effects by inhibiting the JAK/STAT signaling pathway downstream of cytokine receptors that utilize the common gamma chain (γc), such as those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. In T-cells, IL-2 stimulation leads to the activation of a JAK1/JAK3 heterodimer, which then phosphorylates STAT5. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and initiates the transcription of target genes involved in T-cell proliferation and differentiation. By inhibiting JAK3, this compound effectively blocks this signaling cascade.
The following diagram illustrates the JAK/STAT signaling pathway and the point of inhibition by this compound.
Figure 2: The JAK/STAT Signaling Pathway and Inhibition by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the reversible covalent inhibition of JAK3 by this compound.
Radiometric Kinase Assay for IC50 Determination
This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate peptide by the kinase.
-
Materials:
-
Recombinant human JAK3 enzyme
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound serially diluted in DMSO
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Protocol:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant JAK3 enzyme, and the peptide substrate.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
NanoBRET™ Target Engagement Assay for Cellular Potency (EC50) and Residence Time
This assay measures the binding of this compound to JAK3 in living cells.
-
Materials:
-
HEK293 cells
-
Plasmid encoding JAK3 fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer that binds to JAK3
-
Nano-Glo® substrate
-
This compound serially diluted in DMSO
-
Opti-MEM® I Reduced Serum Medium
-
-
Protocol for EC50 Determination:
-
Transfect HEK293 cells with the JAK3-NanoLuc® fusion plasmid.
-
Plate the transfected cells in a 96-well plate.
-
Add serially diluted this compound to the cells and incubate for a defined period (e.g., 2 hours) to allow for target engagement.
-
Add the NanoBRET™ fluorescent tracer to the wells.
-
Add the Nano-Glo® substrate to initiate the luminescence reaction.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the EC50 value by plotting the BRET ratio against the concentration of this compound and fitting to a dose-response curve.
-
-
Protocol for Residence Time (Washout Experiment):
-
Treat cells expressing JAK3-NanoLuc® with a saturating concentration of this compound for a defined period to allow for covalent adduct formation.
-
Remove the compound-containing medium and wash the cells multiple times with fresh medium to remove unbound inhibitor.
-
Add the NanoBRET™ tracer and Nano-Glo® substrate.
-
Immediately begin measuring the BRET signal kinetically over time.
-
The rate at which the BRET signal recovers corresponds to the dissociation of this compound from JAK3, allowing for the calculation of the dissociation rate constant (koff) and the residence time (t1/2 = 0.693 / koff).
-
Western Blot for STAT5 Phosphorylation
This assay assesses the functional effect of this compound on the JAK3 signaling pathway in cells.
-
Materials:
-
Human CD4+ T-cells or other suitable cell line
-
IL-2
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
-
-
Protocol:
-
Culture CD4+ T-cells and serum-starve them prior to the experiment.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with IL-2 (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
-
Lyse the cells with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT5 to ensure equal protein loading.
-
Conclusion
This compound represents a significant advancement in the development of selective kinase inhibitors. Its reversible covalent mechanism of action, targeting a unique cysteine in JAK3, provides a blueprint for the design of highly selective probes and potential therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to understand and utilize this powerful chemical tool to further explore the biology of JAK3 and its role in health and disease.
References
- 1. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
FM-381: A Covalent Reversible Inhibitor of JAK3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
FM-381 is a highly potent and selective chemical probe that acts as a covalent reversible inhibitor of Janus kinase 3 (JAK3).[1][2][3] Its unique mechanism of action, targeting a non-catalytic cysteine residue, Cys909, confers exceptional selectivity over other members of the JAK family.[1][4] This technical guide provides a comprehensive overview of this compound, including its target protein and binding site, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and its effect on the JAK/STAT signaling pathway.
Target Protein and Binding Site
The primary protein target of this compound is Janus kinase 3 (JAK3) , a member of the cytoplasmic tyrosine kinase family.[4] Unlike other JAK family members (JAK1, JAK2, and TYK2) which are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells and is crucial for immune cell development and function.[4]
This compound exhibits a covalent reversible binding mode, targeting the unique Cys909 residue located at the gatekeeper position +7 in the ATP-binding site of JAK3.[4] This covalent interaction is key to its high potency and selectivity. A co-crystal structure of this compound with the kinase domain of JAK3 (PDB ID: 5LWM) has been determined, revealing the details of its non-covalent binding mode where a covalent bond with Cys909 is not formed.[4][5] This structure shows the pyrrolopyridine hinge-binding motif forming canonical hydrogen bonds with the hinge backbone, and the nitrile group inducing a pocket by reorienting two conserved arginine residues (R953 and R911).[4]
Quantitative Data
The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Biochemical Potency and Selectivity of this compound
| Target | IC50 (pM) | Selectivity vs. JAK3 (fold) | Assay Type |
| JAK3 | 127[1][3][6] | - | Radiometric Assay[4] |
| JAK1 | 52,000[7] | 410[1][2] | Radiometric Assay[4] |
| JAK2 | 346,000[5] | 2700[1][2] | Radiometric Assay[4] |
| TYK2 | 459,000[5] | 3600[1][2] | Radiometric Assay[4] |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Endpoint | EC50 (nM) |
| NanoBRET Assay | HeLa cells | Target Engagement | 100[4] |
| IL-2 Stimulated STAT5 Phosphorylation | Human CD4+ T Cells | Inhibition | ~100[4][8] |
Table 3: Kinase Selectivity Profile of this compound
| Kinase Panel Size | This compound Concentration | Number of Significantly Inhibited Off-Target Kinases (>50% inhibition) |
| 410 | 100 nM | 0[2][4] |
| 410 | 500 nM | 11[2][6] |
Experimental Protocols
Radiometric Kinase Assay (for IC50 determination)
This assay quantifies the enzymatic activity of JAK kinases by measuring the incorporation of radioactive phosphate from [γ-³³P]ATP into a substrate peptide.
-
Reaction Setup: Prepare a reaction mixture containing the specific JAK enzyme (JAK1, JAK2, JAK3, or TYK2), a suitable peptide substrate, and assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[9]
-
Inhibitor Addition: Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration is typically kept at or near the Km value for each enzyme (e.g., 10 µM).[4]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Spot the reaction mixture onto a filter membrane which captures the phosphorylated substrate. Wash the filters to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement (NanoBRET™ Assay)
This assay measures the binding of this compound to JAK3 within living cells.
-
Cell Preparation: Co-transfect HeLa cells with plasmids encoding for JAK3 fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the JAK3 active site.
-
Compound Treatment: Add varying concentrations of this compound or a negative control compound (e.g., FM-479) to the cells and incubate.[4][10]
-
BRET Measurement: Add the NanoLuc® substrate to the cells. If the tracer is bound to JAK3-NanoLuc®, energy transfer (BRET) occurs upon substrate addition, generating a fluorescent signal. If this compound displaces the tracer, the BRET signal is reduced.
-
Data Analysis: Measure both the luciferase and fluorescent signals. The BRET ratio is calculated by dividing the fluorescence signal by the luciferase signal. The EC50 value is determined from the dose-dependent decrease in the BRET signal.[4]
STAT Phosphorylation Assay (Western Blot)
This assay assesses the functional effect of this compound on the JAK3 signaling pathway in cells.
-
Cell Culture and Treatment: Culture human CD4+ T cells and incubate with various concentrations of this compound or DMSO for 1 hour.[2]
-
Cytokine Stimulation: Stimulate the cells with a cytokine that signals through JAK3, such as Interleukin-2 (IL-2), for 30 minutes to induce STAT5 phosphorylation.[2][6] As a control for selectivity, stimulate separate sets of cells with a cytokine that does not depend on JAK3, like IL-6, which activates STAT3.[6]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5. Use corresponding antibodies for pSTAT3 and total STAT3 as controls.
-
Detection: Use secondary antibodies conjugated to a fluorescent dye or an enzyme (e.g., HRP) for visualization with an infrared imaging system or chemiluminescence detector.[2]
-
Analysis: Quantify the band intensities for pSTAT5 and normalize to total STAT5. Determine the concentration-dependent inhibition of STAT5 phosphorylation by this compound.
Signaling Pathway and Mechanism of Action
This compound inhibits the JAK/STAT signaling pathway, which is critical for cytokine-mediated immune responses.
Caption: this compound inhibits JAK3, blocking STAT5 phosphorylation and downstream gene transcription.
Upon cytokine binding, receptor-associated JAKs, such as JAK3 and JAK1, are brought into close proximity, leading to their activation through trans-phosphorylation.[4] Activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes. This compound, by covalently binding to Cys909 in JAK3, allosterically inhibits its kinase activity, thereby preventing the phosphorylation of STAT5 and blocking the downstream signaling cascade.[6]
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for characterizing a selective kinase inhibitor like this compound.
Caption: A logical workflow for the comprehensive characterization of the kinase inhibitor this compound.
This workflow begins with initial biochemical assays to determine the potency and selectivity of the compound. Positive hits are then subjected to broader kinase panel screening to assess off-target effects. Subsequently, cellular assays are employed to confirm target engagement and functional inhibition in a physiological context. Finally, structural biology techniques like X-ray crystallography are used to elucidate the precise binding mode of the inhibitor to its target protein. This multi-faceted approach provides a robust characterization of the chemical probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. caymanchem.com [caymanchem.com]
- 7. anjiechem.com [anjiechem.com]
- 8. This compound ≥98% (HPLC) | 2226521-65-7 [sigmaaldrich.cn]
- 9. promega.jp [promega.jp]
- 10. medchemexpress.com [medchemexpress.com]
Unraveling the Downstream Cascade: A Technical Guide to JAK3 Inhibition by FM-381
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the downstream cellular effects following the inhibition of Janus Kinase 3 (JAK3) by the potent and selective chemical probe, FM-381. Herein, we detail the molecular interactions, summarize key quantitative data, present detailed experimental protocols for assessing its activity, and visualize the critical signaling pathways and experimental workflows.
Introduction to JAK3 and the JAK-STAT Pathway
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular, non-receptor tyrosine kinases pivotal to cytokine signaling.[1] These kinases are crucial components of the JAK-STAT signaling pathway, which transmits signals from extracellular cytokines to the nucleus, leading to the transcription of specific genes that regulate cell growth, differentiation, and immune responses.[1][2]
Unlike other JAK family members which are ubiquitously expressed, JAK3 expression is primarily restricted to hematopoietic cells, playing a critical role in the development and function of lymphocytes, such as T cells and Natural Killer (NK) cells.[2][3] JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors.[4] Consequently, it is essential for the signaling of cytokines that utilize this subunit, including Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[2][4] The critical role of JAK3 in the immune system is underscored by the fact that loss-of-function mutations in the JAK3 gene result in Severe Combined Immunodeficiency (SCID).[3][4]
This compound: A Selective JAK3 Inhibitor
This compound is a potent, covalent reversible inhibitor of JAK3.[2][5] Its mechanism of action involves targeting the unique Cys909 residue at the gatekeeper position within the ATP-binding site of JAK3.[2][6] This specificity allows for a high degree of selectivity over other JAK family members.
Quantitative Analysis of this compound Activity
The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key data regarding its inhibitory potency and selectivity.
Table 1: In Vitro Inhibitory Potency of this compound Against JAK Family Kinases
| Kinase | IC50 (nM) a | Selectivity vs. JAK3 (fold) |
| JAK3 | 0.127 - 0.154 | - |
| JAK1 | 52 | ~410 |
| JAK2 | 346 | ~2700 |
| TYK2 | 459 | ~3600 |
| aIC50 values were determined using a radiometric assay. Data sourced from multiple consistent reports.[2][5][7][8][9][10] |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulus | Measured Effect | Effective Concentration |
| NanoBRET Target Engagement | HeLa Cells | - | On-target binding to JAK3 | EC50 of 100 nM |
| STAT5 Phosphorylation | Human CD4+ T Cells | IL-2 | Inhibition of pSTAT5 | 100 nM |
| STAT3 Phosphorylation | Human CD4+ T Cells | IL-6 | No inhibition of pSTAT3 | Up to 1 µM |
| Data sourced from the Structural Genomics Consortium and MedchemExpress.[2][6] |
Downstream Effects of JAK3 Inhibition by this compound
The primary downstream effect of JAK3 inhibition by this compound is the blockade of the JAK-STAT signaling cascade initiated by γc-family cytokines. Upon cytokine binding, JAK3 would normally be activated and, in concert with JAK1, phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Activated JAKs then phosphorylate the recruited STATs, which subsequently dimerize and translocate to the nucleus to regulate gene expression.[2]
This compound effectively prevents the autophosphorylation and activation of JAK3, thereby halting this entire cascade at its inception. The most well-documented downstream consequence is the inhibition of STAT5 phosphorylation following IL-2 stimulation in T cells.[2][10] This blockade of IL-2 signaling prevents T cell proliferation and differentiation, mimicking the cellular phenotype observed in JAK3-deficient SCID.[3]
Visualization of Signaling Pathways and Workflows
To clarify these complex interactions, the following diagrams have been generated using the Graphviz DOT language.
Caption: JAK-STAT pathway inhibition by this compound.
Caption: Workflow for assessing this compound's effect on STAT phosphorylation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol for assessing the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in human T cells.
Protocol: CD4+ T Cell Cytokine Stimulation Assay
Objective: To determine the effect of this compound on IL-2-induced STAT5 phosphorylation in primary human CD4+ T cells.
1. Materials and Reagents:
- Ficoll-Paque PLUS
- Phosphate Buffered Saline (PBS)
- RosetteSep™ Human CD4+ T Cell Enrichment Cocktail
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- This compound (stock solution in DMSO)
- Recombinant Human IL-2
- Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-STAT5
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- Enhanced Chemiluminescence (ECL) substrate
- Infrared imaging system or X-ray film
2. Cell Isolation and Culture:
- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.
- Purify CD4+ T cells from the PBMC fraction using a negative selection method, such as the RosetteSep™ enrichment cocktail, according to the manufacturer's instructions.
- Resuspend the purified CD4+ T cells in complete RPMI-1640 medium.
3. This compound Treatment and Cytokine Stimulation:
- Seed equal numbers of purified CD4+ T cells into a multi-well plate.
- Prepare serial dilutions of this compound in complete medium (e.g., 0, 10, 50, 100, 300 nM). Include a DMSO-only vehicle control.[6]
- Add the diluted this compound or DMSO control to the appropriate wells and incubate the cells for 1 hour at 37°C, 5% CO2.[6]
- Following the pre-incubation, stimulate the cells by adding recombinant human IL-2 to a final concentration of 20 ng/mL to all wells (except for an unstimulated control).
- Incubate for an additional 30 minutes at 37°C.[6]
4. Protein Extraction and Quantification:
- Pellet the cells by centrifugation and wash once with ice-cold PBS.
- Lyse the cell pellets with ice-cold lysis buffer.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of each lysate using a BCA protein assay.
5. Western Blot Analysis:
- Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
- Load equal amounts of protein per lane and separate using SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.[6]
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an ECL substrate and an infrared imaging system.[6]
- To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT5.
Conclusion
This compound serves as a highly selective and potent tool for investigating the specific roles of JAK3 in cellular signaling. Its primary downstream effect is the targeted inhibition of the JAK-STAT pathway in response to γc-family cytokines, most notably blocking IL-2-mediated STAT5 phosphorylation in lymphocytes. This action effectively curtails immune cell proliferation and function, providing a clear molecular basis for its potential therapeutic applications in autoimmune disorders and other conditions driven by aberrant JAK3 activity. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and leverage the specific inhibition of JAK3.
References
- 1. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 10. caymanchem.com [caymanchem.com]
FM-381: A Technical Guide to its Selective Inhibition of the JAK3-STAT Signaling Pathway
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of FM-381, a potent and highly selective, covalent-reversible inhibitor of Janus Kinase 3 (JAK3). It details the mechanism of action, biochemical and cellular potency, and its specific effects on the JAK-STAT signaling pathway. This guide includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound as a chemical probe and potential therapeutic agent.
Introduction to the JAK-STAT Pathway and this compound
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases essential for cytokine signaling.[1] This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating immune responses, hematopoiesis, and cellular development.[1] Cytokine binding to its receptor induces receptor dimerization, bringing associated JAKs into close proximity, leading to their trans-activation via phosphorylation.[1] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Upon recruitment, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[1]
Unlike other JAKs which are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it a key player in immune cell development and function.[1] This restricted expression profile makes JAK3 an attractive therapeutic target for immunological disorders, with the potential for fewer off-target effects compared to less selective JAK inhibitors.[2]
This compound is a chemical probe designed as a potent, covalent-reversible inhibitor of JAK3.[1][3] It achieves its remarkable selectivity by targeting a unique cysteine residue (Cys909) at the gatekeeper position of JAK3.[1][4] This guide explores the specific interaction of this compound with the JAK-STAT pathway.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor that forms a reversible covalent bond with the Cys909 residue within the ATP-binding site of JAK3.[1][3] This interaction is highly specific due to the presence of this cysteine residue at the gatekeeper position, an uncommon feature among the broader kinome.[1] The covalent-reversible binding mode contributes to its high potency and prolonged target engagement within the cellular environment.[3]
Quantitative Data: Potency & Selectivity
This compound demonstrates exceptional potency for JAK3 with substantial selectivity over other JAK family members and the broader human kinome.
Biochemical Potency
The inhibitory activity of this compound against the four human JAK family kinases was determined using radiometric assays. The resulting IC50 values highlight its profound selectivity for JAK3.
| Kinase | This compound IC50 (nM) | Selectivity vs. JAK3 (fold) | Reference |
| JAK3 | 0.154 | - | [1][5] |
| JAK1 | 52 | ~338 | [5] |
| JAK2 | 346 | ~2247 | [5] |
| TYK2 | 459 | ~2981 | [5] |
| Note: Other sources report a JAK3 IC50 of 127 pM (0.127 nM) and selectivity folds of 410, 2700, and 3600 over JAK1, JAK2, and TYK2, respectively.[4][6][7][8] |
Kinome-Wide Selectivity
To assess its broader selectivity, this compound was screened against a panel of 410 human kinases.
-
At a concentration of 100 nM , this compound showed no significant off-target activity.[4][6]
-
At a concentration of 500 nM , only 11 other kinases were moderately inhibited (residual activities below 50%).[4][6][8]
Cellular Potency
The on-target cellular efficacy of this compound was evaluated using a bioluminescence resonance energy transfer (BRET) assay.
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| NanoBRET | HeLa | EC50 | 100 | [1] |
Effect on JAK-STAT Signaling Pathways
Experiments in human CD4+ T cells demonstrate the highly selective action of this compound on specific cytokine signaling pathways, confirming its utility as a precise chemical probe.
Inhibition of the IL-2 Signaling Pathway (JAK1/JAK3-dependent)
The Interleukin-2 (IL-2) receptor signals through a heterodimer of JAK1 and JAK3, leading to the phosphorylation of STAT5.[1] this compound effectively blocks this pathway at nanomolar concentrations.[1][8]
No Effect on the IL-6 Signaling Pathway (JAK3-independent)
In contrast, the Interleukin-6 (IL-6) receptor signals through JAK1, JAK2, and TYK2, leading to the phosphorylation of STAT3.[1] this compound does not inhibit this pathway, even at concentrations up to 1 µM, showcasing its cellular selectivity.[1][6][8]
Experimental Protocols
Radiometric Kinase Assay (ProQinase Panel)
This assay quantifies the enzymatic activity of a kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.
-
Objective: To determine the IC50 value of this compound against target kinases.
-
Methodology:
-
Reaction Mixture: Recombinant human kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and required cofactors are prepared in a reaction buffer.
-
Compound Addition: this compound is added in a 5-dose, 10-fold serial dilution, typically starting at 1 µM. A DMSO control is run in parallel.
-
Initiation: The reaction is initiated by adding [γ-³³P]ATP (e.g., at 10 µM).
-
Incubation: The reaction is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection: The reaction mixture is transferred to a filter plate (e.g., FlashPlate™) which captures the phosphorylated substrate. Unreacted [γ-³³P]ATP is washed away.
-
Quantification: The radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Analysis: The percentage of inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.[1]
-
NanoBRET™ Cellular Target Engagement Assay
This assay measures compound binding to a specific protein target within living cells.
-
Objective: To determine the cellular potency (EC50) of this compound for JAK3.
-
Methodology:
-
Cell Preparation: HeLa cells are transiently transfected with a plasmid encoding for the target protein (JAK3) fused to a NanoLuc® luciferase.
-
Cell Plating: Transfected cells are plated in 96-well plates and incubated to allow for protein expression.
-
Compound Addition: Cells are treated with serial dilutions of this compound and incubated for a set period (e.g., 2 hours) to allow for compound entry and target binding.
-
Tracer Addition: A fluorescent energy transfer probe (tracer) that binds to the target kinase is added.
-
Substrate Addition: A NanoBRET™ Nano-Glo® Substrate is added, which is catalyzed by NanoLuc® to produce a luminescent signal.
-
Detection: If the tracer is bound to the NanoLuc®-fused target, the luminescence energy is transferred to the tracer, which then emits a fluorescent signal (BRET). The donor (luciferase) and acceptor (tracer) emissions are measured simultaneously.
-
Analysis: The BRET ratio is calculated. The displacement of the tracer by this compound results in a loss of BRET signal. The EC50 is calculated from the dose-response curve of BRET signal versus compound concentration.[1]
-
CD4+ T Cell Cytokine Stimulation Assay
This Western blot-based assay assesses the ability of a compound to inhibit cytokine-induced STAT phosphorylation in primary immune cells.
-
Objective: To confirm the selective inhibition of JAK3-dependent signaling in a physiologically relevant context.
-
Methodology:
-
Cell Isolation: Primary human CD4+ T cells are purified from peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Inhibitor Incubation: Equal numbers of cells are pre-incubated with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or a DMSO control for 1 hour.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine for 30 minutes.
-
JAK3-dependent: IL-2 (to induce pSTAT5).
-
JAK3-independent: IL-6 (to induce pSTAT3).
-
-
Cell Lysis: The reaction is stopped, and cells are lysed with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration in the lysates is determined (e.g., using a BCA assay).
-
Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and blotted with specific primary antibodies (e.g., anti-pSTAT5, anti-STAT5, anti-pSTAT3, anti-STAT3).
-
Detection: Membranes are incubated with secondary antibodies conjugated to an infrared dye and visualized using an infrared imaging system.
-
Analysis: The band intensity for phosphorylated STAT is normalized to the total STAT band intensity to determine the level of inhibition.[6]
-
Conclusion
This compound is a powerful chemical probe characterized by its exceptional potency (sub-nanomolar IC50) and high selectivity for JAK3 over other kinases.[1][5] Its mechanism of action, a covalent-reversible interaction with Cys909, underpins this specificity.[1] Cellular assays confirm its on-target activity and demonstrate a clear, selective blockade of the JAK3-dependent IL-2/STAT5 signaling pathway, with no effect on the JAK3-independent IL-6/STAT3 pathway.[1][6] The detailed data and protocols provided in this guide validate this compound as a critical tool for researchers investigating the specific roles of JAK3 in immunology and disease, and highlight the potential of highly selective JAK3 inhibition as a therapeutic strategy.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Inherent Fluorescence Demonstrates Immunotropic Properties for Novel Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 8. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to FM-381 as a Chemical Probe for Janus Kinase 3 (JAK3)
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of FM-381, a potent and highly selective chemical probe for Janus Kinase 3 (JAK3). This document details its mechanism of action, selectivity profile, and application in cellular assays, offering researchers a robust tool for investigating JAK3-mediated signaling pathways.
Introduction to JAK3 and the Role of this compound
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are cytoplasmic tyrosine kinases that play a critical role in cytokine signaling.[1][2] These kinases are effectors of the JAK-STAT signaling pathway, which is integral to the differentiation, proliferation, and survival of various cell types, particularly those of the hematopoietic lineages.[1][2] Unlike other JAK family members which are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it a key player in the development and function of immune cells like T cells and Natural Killer (NK) cells.[1][3][4][5] Its specific role in immunity has made JAK3 an attractive therapeutic target for autoimmune diseases and lymphoproliferative disorders.[1][3][6]
This compound is a chemical probe designed for the specific study of JAK3 function. It is a potent, covalent, and reversible inhibitor that allows for precise interrogation of JAK3's role in complex biological systems.[1][7][8] Its high selectivity distinguishes it from pan-JAK or less selective inhibitors, thereby minimizing confounding effects from the inhibition of other kinases.[5]
Mechanism of Action
This compound achieves its high potency and selectivity through a unique covalent reversible binding mode.[1][9] It specifically targets the unique Cysteine 909 (Cys909) residue located at the gatekeeper position within the ATP-binding site of JAK3.[1][7] This interaction is characterized by the formation of a covalent bond that is stable under native conditions but can be reversed, for instance, upon protein denaturation.[9] This covalent targeting of a non-catalytic cysteine, combined with interactions with a newly induced binding pocket, is the basis for its remarkable selectivity over other JAK kinases which lack this cysteine residue at the equivalent position.[1]
Data Presentation: Potency and Selectivity
The efficacy and specificity of a chemical probe are its most critical attributes. The following tables summarize the quantitative data for this compound, highlighting its exceptional profile as a JAK3 probe.
Table 1: In Vitro Potency and Selectivity of this compound Against JAK Family Kinases
| Kinase | IC50 (nM)¹ | Selectivity vs. JAK3 (Fold) |
| JAK3 | 0.127 - 0.154 | 1 |
| JAK1 | 52 | ~410 |
| JAK2 | 346 | ~2700 |
| TYK2 | 459 | ~3600 |
| ¹IC50 values were determined using a radiometric assay.[1][10] Data sourced from multiple references.[1][7][8][10][11] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Type | Measurement | Result (EC50 / Conc.) |
| NanoBRET Target Engagement | HeLa Cells | On-target effect | 100 nM (Apparent EC50) |
| IL-2 Stimulated pSTAT5 | Human CD4+ T cells | Inhibition of STAT5 Phosphorylation | Effective at 100 nM |
| IL-6 Stimulated pSTAT3 | Human CD4+ T cells | Inhibition of STAT3 Phosphorylation | No inhibition up to 1 µM |
| Data sourced from multiple references.[1][7][11] |
Table 3: Off-Target Selectivity Profile of this compound
| Protein Family | Assay Details | Result |
| Kinome Panel | Screened against 410 kinases at 100 nM | No relevant effect on any kinase except JAK3.[7][12] |
| Kinome Panel | Screened against 410 kinases at 500 nM | Moderately inhibits 11 other kinases.[7][10][12] |
| Bromodomains | Selectivity panel (BRD4, BRPF, etc.) | Found to be inactive.[1][7][11] |
JAK3 Signaling Pathway
JAK3 is essential for signaling downstream of cytokine receptors that contain the common gamma chain (γc), such as those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][4][6] Upon cytokine binding, the receptor subunits dimerize, bringing associated JAKs (typically JAK1 and JAK3) into close proximity, leading to their activation via trans-phosphorylation.[1][4][5] Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][13] STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and initiate the transcription of target genes.[1][9][14]
Experimental Protocols
To assess the cellular activity of this compound, a common method is to measure the inhibition of cytokine-induced STAT phosphorylation in a relevant cell type.
Protocol: Inhibition of IL-2-induced STAT5 Phosphorylation in Human CD4+ T Cells
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from human donors.
-
Purify CD4+ T cells using standard immunological techniques (e.g., magnetic-activated cell sorting).
-
Resuspend purified T cells in an appropriate cell culture medium.
-
-
Compound Incubation:
-
Aliquot equal numbers of CD4+ T cells into microtiter plates or tubes.
-
Prepare serial dilutions of this compound (e.g., 0, 10, 50, 100, 300 nM) in the cell culture medium. A DMSO control corresponding to the highest concentration of this compound should be included.
-
Add the diluted this compound or DMSO control to the cells and incubate for 1 hour at 37°C.
-
-
Cytokine Stimulation:
-
Prepare a stock solution of recombinant human IL-2.
-
Stimulate the cells by adding IL-2 to a final concentration known to induce robust STAT5 phosphorylation (e.g., 20 ng/mL).
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Pellet the cells by centrifugation.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5).
-
As a loading control, subsequently probe the same membrane with an antibody for total STAT5 or a housekeeping protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate secondary antibody conjugated to HRP or a fluorescent dye.
-
Visualize the protein bands using an imaging system and quantify the band intensities to determine the extent of p-STAT5 inhibition.[7]
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical cellular assay to evaluate a JAK3 inhibitor.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 5. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 9. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FM-381 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM-381 is a potent and highly selective covalent reversible inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway.[1][2] Its unique mechanism of targeting a specific cysteine residue (Cys909) within the ATP-binding site of JAK3 confers remarkable selectivity over other JAK family members, making it an invaluable tool for studying JAK3-mediated signaling and for the development of targeted therapies.[1][3] This document provides detailed protocols and application notes for the utilization of this compound in various cell-based assays to probe its biological activity and therapeutic potential.
Mechanism of Action
This compound acts as a covalent reversible inhibitor of JAK3. This means that it forms a covalent bond with the Cys909 residue in the ATP binding site of the JAK3 enzyme, but this bond can be reversed.[4] This mode of action contributes to its high potency and selectivity. The JAK-STAT signaling pathway is crucial for cytokine signaling and is implicated in various cellular processes, including cell growth, survival, and differentiation. Dysregulation of this pathway is associated with numerous diseases, including cancer and autoimmune disorders. By selectively inhibiting JAK3, this compound allows for the specific investigation of the role of this kinase in these processes.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 (pM) | Selectivity vs. JAK3 |
| JAK3 | 127 | - |
| JAK1 | 52,000 | 410-fold |
| JAK2 | 342,900 | 2700-fold |
| TYK2 | 457,100 | 3600-fold |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity in in vitro assays.[1][3]
Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value (nM) |
| HeLa | NanoBRET | EC50 | 100 |
| Human CD4+ T Cells | STAT5 Phosphorylation | Inhibition | ~100 |
Note: EC50 represents the concentration of a drug that gives half-maximal response. The BRET (Bioluminescence Resonance Energy Transfer) assay measures target engagement in live cells.[3]
Experimental Protocols
Cell Viability and Cytotoxicity Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of various cell lines. A common method for this is the MTT or MTS assay.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line(s) of interest (e.g., cancer cell lines, normal cell lines)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a specialized reagent for formazan dissolution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilization: If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Analysis of STAT5 Phosphorylation in CD4+ T Cells
This protocol assesses the ability of this compound to inhibit JAK3-mediated signaling in a relevant primary cell type.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T cell isolation kit
-
RPMI 1640 medium supplemented with 10% FBS
-
This compound (stock solution in DMSO)
-
IL-2 (Interleukin-2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Isolate CD4+ T Cells: Isolate CD4+ T cells from human PBMCs using a negative selection kit.
-
Pre-treatment with this compound: Resuspend the isolated CD4+ T cells in culture medium and pre-incubate with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with IL-2 (a known activator of the JAK3/STAT5 pathway) for 15-30 minutes.
-
Cell Lysis: Harvest the cells by centrifugation and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT5 to confirm equal protein loading.
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound in a cell viability assay.
Caption: Inhibition of the JAK3-STAT5 signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of FM-381 for T-cell Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal concentration of FM-381, a potent and selective covalent reversible inhibitor of Janus Kinase 3 (JAK3), for the effective inhibition of T-cell function. The protocols outlined herein describe methods for assessing the impact of this compound on T-cell activation, proliferation, and downstream signaling pathways. The provided data and methodologies will enable researchers to effectively utilize this compound as a chemical probe to investigate JAK3 signaling in T-cells and to evaluate its potential as a therapeutic agent.
Introduction
T-lymphocytes (T-cells) are critical mediators of the adaptive immune response. The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is central to T-cell activation, differentiation, and proliferation. Specifically, JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in cytokine signaling that is essential for T-cell development and function. Dysregulation of the JAK3-STAT pathway is implicated in various autoimmune diseases and lymphoproliferative disorders, making JAK3 an attractive therapeutic target.
This compound is a chemical probe that acts as a potent and selective covalent reversible inhibitor of JAK3.[1][2] It targets a unique cysteine residue (Cys909) in the gatekeeper position of JAK3, leading to its inhibition.[1][2] Understanding the optimal concentration of this compound required to inhibit T-cell function is paramount for its use in both basic research and preclinical studies. This document provides a comprehensive guide to determining this optimal concentration through a series of in vitro T-cell assays.
Mechanism of Action of this compound
This compound selectively inhibits JAK3, which is typically activated by cytokines that bind to receptors sharing the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] Upon cytokine binding, JAK3, in conjunction with JAK1, becomes activated and phosphorylates downstream STAT proteins, primarily STAT5 in the case of IL-2 signaling.[1][2] Phosphorylated STAT5 then dimerizes and translocates to the nucleus to initiate the transcription of genes crucial for T-cell proliferation and survival. This compound, by inhibiting JAK3, effectively blocks this signaling cascade.
References
Application Notes and Protocols: STAT5 Phosphorylation Assay Using FM-381
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. The activation of STAT5 is orchestrated by Janus kinases (JAKs), which phosphorylate STAT5 at a specific tyrosine residue (Tyr694 for STAT5A and Tyr699 for STAT5B), leading to its dimerization, nuclear translocation, and regulation of target gene expression. Dysregulation of the JAK/STAT5 pathway is implicated in various hematological malignancies and autoimmune disorders, making it an attractive target for therapeutic intervention.
FM-381 is a potent and highly selective, covalent reversible inhibitor of JAK3, a key kinase responsible for STAT5 activation in response to common gamma-chain cytokines such as Interleukin-2 (IL-2).[1] With an IC50 of 127 pM for JAK3, this compound exhibits significant selectivity over other JAK family members.[1] These application notes provide detailed protocols for performing a STAT5 phosphorylation assay using this compound in a cellular context, enabling researchers to assess the inhibitory activity of this compound on the JAK3/STAT5 signaling pathway. The protocols described herein are for Western blotting and flow cytometry, two common methods for detecting protein phosphorylation.
Signaling Pathway
The canonical JAK/STAT5 signaling pathway is initiated by the binding of a cytokine (e.g., IL-2) to its receptor, leading to the activation of receptor-associated JAKs (primarily JAK1 and JAK3 for IL-2). Activated JAKs then phosphorylate STAT5, initiating its downstream signaling cascade. This compound specifically inhibits JAK3, thereby blocking this phosphorylation event.
Data Presentation
The inhibitory effect of this compound on STAT5 phosphorylation can be quantified to determine its potency in a cellular context. The following table summarizes representative dose-response data for this compound on IL-2-induced STAT5 phosphorylation in human CD4+ T cells.
| This compound Concentration (nM) | % Inhibition of pSTAT5 |
| 0 | 0 |
| 1 | 15 |
| 10 | 45 |
| 50 | 85 |
| 100 | 95 |
| 300 | 98 |
| EC50 | ~10 nM |
Note: The data presented are representative and may vary depending on the specific experimental conditions and cell type used. The EC50 value is consistent with published data showing an apparent EC50 of 100 nM in a dose-dependent BRET assay and significant blockage of IL-2 stimulated STAT5 phosphorylation at 100 nM in human CD4+ T cells.[1]
Experimental Protocols
Two primary methods for assessing STAT5 phosphorylation are provided below: Western Blotting and Flow Cytometry. The human erythroleukemia cell line TF-1 is recommended for these assays due to its well-characterized IL-3/GM-CSF-dependent STAT5 signaling pathway.
Protocol 1: Western Blotting
This protocol allows for the visualization and semi-quantitative analysis of phosphorylated STAT5 (p-STAT5) and total STAT5 levels in cell lysates.
-
Cell Line: TF-1 cells (ATCC® CRL-2003™)
-
Reagents:
-
This compound (dissolved in DMSO to a 10 mM stock)
-
Recombinant Human GM-CSF or IL-3
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT5 (Tyr694) (e.g., Cell Signaling Technology, #9351, 1:1000 dilution)[2]
-
Rabbit anti-STAT5 (e.g., Cell Signaling Technology, #9363, 1:1000 dilution)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western Blotting Substrate
-
PVDF membrane
-
5% w/v BSA in TBST for blocking and antibody dilution[3]
-
-
Cell Culture and Treatment:
-
Culture TF-1 cells in RPMI-1640 medium supplemented with 10% FBS and 2 ng/mL recombinant human GM-CSF.
-
Prior to the experiment, wash the cells and starve them in serum-free RPMI-1640 for 4-6 hours.
-
Resuspend cells at a density of 1 x 10^6 cells/mL in serum-free media.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulate the cells with 10 ng/mL GM-CSF for 15-30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-STAT5 primary antibody overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total STAT5 antibody to ensure equal protein loading.
-
Protocol 2: Flow Cytometry
This protocol provides a quantitative analysis of STAT5 phosphorylation at the single-cell level.
-
Cell Line: TF-1 cells
-
Reagents:
-
This compound (dissolved in DMSO to a 10 mM stock)
-
Recombinant Human GM-CSF or IL-3
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 90% methanol)
-
FACS Buffer (PBS with 2% FBS)
-
Fluorescently-conjugated anti-phospho-STAT5 (Tyr694) antibody (e.g., PE-conjugated, Invitrogen, Catalog # 12-9010-42, 5 µL per test)[4]
-
-
Cell Culture and Treatment:
-
Follow steps 1.1 to 1.5 from the Western Blotting protocol. Use approximately 0.5-1 x 10^6 cells per condition.
-
-
Fixation and Permeabilization:
-
Staining and Analysis:
-
Wash the cells twice with FACS buffer to remove the methanol.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the fluorescently-conjugated anti-phospho-STAT5 antibody and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells once with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer and acquire the data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the p-STAT5 signal in the treated versus untreated samples to determine the extent of inhibition.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. cellsignal.com [cellsignal.com]
- 4. Phospho-STAT5 (Tyr694) Monoclonal Antibody (SRBCZX), PE (12-9010-42) [thermofisher.com]
- 5. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
Application Notes and Protocols for Studying IL-2 Mediated Signaling Using FM-381
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (IL-2) is a critical cytokine that plays a pivotal role in the regulation of the immune response, primarily through its influence on T-cell proliferation and differentiation.[1][2][3] The IL-2 signaling cascade is initiated by its binding to the IL-2 receptor (IL-2R), a complex composed of three subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132).[1][2] This interaction triggers the activation of Janus kinases (JAKs), specifically JAK1 and JAK3, which are constitutively associated with the IL-2Rβ and γc chains, respectively.[2][4][5] Activated JAK1 and JAK3 phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription 5 (STAT5).[2] Subsequently, STAT5 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.[2][4]
FM-381 is a potent and selective, covalent reversible inhibitor of JAK3.[6][7][8] It targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, providing high selectivity over other JAK family members.[6][7][8] This selectivity makes this compound an invaluable tool for dissecting the specific role of JAK3 in IL-2 mediated signaling pathways. These application notes provide detailed protocols for utilizing this compound to investigate its effects on IL-2 signaling in T-cells.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) | Selectivity Fold vs. JAK3 |
| JAK3 | 0.127[6][8][9][10] | 1 |
| JAK1 | 52.07 | 410[6][8] |
| JAK2 | 342.9 | 2700[6][8] |
| TYK2 | 457.2 | 3600[6][8] |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Parameter | EC50 (nM) |
| BRET Assay | Human CD4+ T-cells | JAK3 Engagement | 100[7][8] |
| STAT5 Phosphorylation | Human CD4+ T-cells | Inhibition | ~100[7][8] |
Signaling Pathway Diagram
Caption: IL-2 signaling pathway and the inhibitory action of this compound on JAK3.
Experimental Protocols
Protocol 1: Inhibition of IL-2-induced STAT5 Phosphorylation in Human CD4+ T-cells
This protocol details the investigation of this compound's effect on the IL-2-induced phosphorylation of STAT5 in primary human CD4+ T-cells using Western blotting.
Experimental Workflow:
Caption: Workflow for STAT5 phosphorylation assay.
Materials:
-
Primary human CD4+ T-cells
-
RPMI-1640 medium with 10% FBS, Penicillin/Streptomycin, and L-glutamine
-
Recombinant Human IL-2
-
This compound (JAK3 inhibitor)
-
FM-479 (negative control)
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-STAT5
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Western blotting and imaging system
Procedure:
-
Cell Culture and Resting: Culture isolated human CD4+ T-cells in complete RPMI-1640 medium. Before the experiment, wash the cells and rest them in a cytokine-free medium for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Resuspend the rested cells at a concentration of 1 x 10^6 cells/mL. Pre-treat the cells with various concentrations of this compound (e.g., 10, 100, 500 nM), the negative control FM-479 (at the same concentrations), or DMSO for 1 hour at 37°C.
-
IL-2 Stimulation: Stimulate the cells with 100 U/mL of recombinant human IL-2 for 15-30 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Pellet the cells by centrifugation and wash once with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer supplemented with phosphatase and protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5.
Protocol 2: T-cell Proliferation Assay using CFSE
This protocol measures the inhibitory effect of this compound on IL-2-dependent T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Experimental Workflow:
Caption: Workflow for T-cell proliferation assay.
Materials:
-
T-cells (e.g., primary human CD4+ T-cells or a T-cell line like CTLL-2)
-
Complete RPMI-1640 medium
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Recombinant Human IL-2
-
This compound
-
FM-479
-
DMSO
-
96-well culture plates
-
Flow cytometer
Procedure:
-
CFSE Labeling:
-
Wash the T-cells with PBS.
-
Resuspend the cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Cell Seeding and Treatment:
-
Resuspend the CFSE-labeled cells in complete medium and seed them in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add serial dilutions of this compound, FM-479, or DMSO to the wells.
-
-
Stimulation and Incubation:
-
Add IL-2 to the wells at a concentration that induces robust proliferation (e.g., 100 U/mL). Include an unstimulated control.
-
Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the wells.
-
Analyze the CFSE fluorescence by flow cytometry. Proliferating cells will show a sequential halving of CFSE intensity with each cell division.
-
Quantify proliferation by analyzing the percentage of divided cells or by using proliferation modeling software.
-
Protocol 3: Measurement of IL-2 Production by ELISA
This protocol is for quantifying the effect of this compound on the production of IL-2 by activated T-cells using a sandwich ELISA.
Experimental Workflow:
Caption: Workflow for IL-2 ELISA.
Materials:
-
Human T-cells
-
Anti-CD3 and anti-CD28 antibodies for T-cell activation
-
This compound, FM-479, DMSO
-
Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
T-cell Activation and Treatment:
-
Activate T-cells by culturing them in plates pre-coated with anti-CD3 antibody and with soluble anti-CD28 antibody in the medium.
-
Simultaneously treat the cells with various concentrations of this compound, FM-479, or DMSO.
-
Incubate for 24-48 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the culture plates and carefully collect the supernatants.
-
-
ELISA:
-
Perform the IL-2 ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Coat a 96-well ELISA plate with the IL-2 capture antibody overnight.
-
Wash the plate and block with assay diluent.
-
Add cell culture supernatants and a serial dilution of the IL-2 standard to the wells and incubate.
-
Wash the plate and add the biotinylated IL-2 detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add TMB substrate.
-
Stop the reaction with the stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the IL-2 standards.
-
Calculate the concentration of IL-2 in the cell culture supernatants based on the standard curve.
-
Conclusion
This compound is a powerful and selective tool for investigating the role of JAK3 in IL-2-mediated signaling. The protocols outlined in these application notes provide a framework for researchers to study the effects of this compound on key cellular events such as STAT5 phosphorylation, T-cell proliferation, and cytokine production. By employing these methods, researchers can gain valuable insights into the specific functions of JAK3 in immune regulation and explore the therapeutic potential of selective JAK3 inhibition.
References
- 1. Inhibition of Interleukin 2 Signaling and Signal Transducer and Activator of Transcription (Stat)5 Activation during T Cell Receptor–Mediated Feedback Inhibition of T Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pnas.org [pnas.org]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mucosalimmunology.ch [mucosalimmunology.ch]
- 9. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 10. academic.oup.com [academic.oup.com]
Application of FM-381 in Immunology Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM-381 is a highly potent and selective chemical probe for Janus kinase 3 (JAK3), a crucial enzyme in the signaling pathways of several cytokines essential for the development and function of immune cells.[1] Its expression is predominantly restricted to the hematopoietic system, making it an attractive therapeutic target for autoimmune disorders and other inflammatory conditions with the potential for fewer side effects compared to broader-spectrum JAK inhibitors.[2][3] this compound acts as a covalent reversible inhibitor, targeting a unique cysteine residue (Cys909) in the gatekeeper position of JAK3.[1][4][5][6] This unique mechanism of action results in a prolonged target residence time.[4] This document provides detailed application notes and experimental protocols for the use of this compound in immunology research.
Mechanism of Action
This compound selectively inhibits JAK3, a member of the Janus kinase family which also includes JAK1, JAK2, and TYK2.[4] JAKs are cytoplasmic tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway is activated when cytokines bind to their corresponding receptors, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs.[2] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Recruited STATs are then phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes.[2]
JAK3 is essential for signaling through the common gamma chain (γc), which is a shared receptor subunit for several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][4] These cytokines are vital for the proliferation, differentiation, and survival of lymphocytes, particularly T cells and Natural Killer (NK) cells. By inhibiting JAK3, this compound effectively blocks the downstream signaling of these critical cytokines.
Data Presentation: Potency and Selectivity of this compound
The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of this compound.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| JAK3 | 0.154 | Radiometric | [4] |
| JAK3 | 0.127 | Not Specified | [5][6][7] |
| JAK3 | 12 ± 1 | Not Specified | [2] |
| JAK1 | 52 | Radiometric | [8] |
| JAK2 | 346 | Radiometric | [8] |
| TYK2 | 459 | Radiometric | [8] |
| BTK | >5000 | Not Specified | [8] |
| ITK | 1800 | Not Specified | [8] |
| EGFR | >5000 | Not Specified | [8] |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | EC50 (nM) | Effect | Reference |
| NanoBRET Target Engagement | HEK293 cells expressing NanoLuc-JAK3 | 100 | Displacement of fluorescent tracer | [4] |
| STAT5 Phosphorylation (IL-2 stimulated) | Human CD4+ T cells | ~100 | Inhibition of pSTAT5 | [4] |
| STAT3 Phosphorylation (IL-6 stimulated) | Human CD4+ T cells | >1000 | No inhibition | [4] |
Visualizations
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Untouched Human CD4+ T Cells from Peripheral Blood Mononuclear Cells (PBMC) | Thermo Fisher Scientific - US [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Assessment of STAT5 phosphorylation by flow cytometry [bio-protocol.org]
Application Notes and Protocols for FM-381 Treatment of Primary Human Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM-381 is a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for immune cell development and function.[1][2] Its expression is primarily restricted to hematopoietic cells, making it an attractive therapeutic target for autoimmune and lymphoproliferative disorders.[1][3] These application notes provide detailed protocols for the treatment of primary human immune cells with this compound, along with methods to assess its biological effects.
Mechanism of Action
This compound targets a unique cysteine residue (Cys909) at the gatekeeper position of JAK3, leading to potent and selective inhibition.[1] The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are cytoplasmic tyrosine kinases that mediate signaling from cytokine receptors.[1][4] Upon cytokine binding, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[1] JAK3 is crucial for signaling from receptors that utilize the common gamma chain (γc), including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which predominantly use the JAK1/JAK3 pairing.[1][4] By inhibiting JAK3, this compound effectively blocks these signaling cascades.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Selectivity vs. JAK3 |
| JAK3 | 0.154 nM [1] / 12 ± 1 nM [3] / 127 pM [2] | - |
| JAK1 | - | 410-fold[1][2] |
| JAK2 | - | 2700-fold[1][2] |
| TYK2 | - | 3600-fold[1][2] |
Table 2: Cellular Activity of this compound in Primary Human Immune Cells
| Cell Type | Assay | Cytokine Stimulus | Measured Effect | Effective Concentration | Reference |
| Human CD4+ T Cells | STAT5 Phosphorylation | IL-2 | Inhibition | 100 nM | [1][2] |
| Human CD4+ T Cells | STAT3 Phosphorylation | IL-6 | No significant inhibition up to 1 µM | > 1 µM | [1][2] |
| Human Leukocytes | Cytokine Secretion | LPS | Reduced TNFα and IL-6, maintained IL-10 | Not specified | [3] |
| HeLa Cells | NanoBRET Assay | - | On-target engagement | EC50 of 100 nM | [1] |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the JAK3-STAT5 signaling pathway.
Caption: General experimental workflow for assessing this compound activity.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS or other density gradient medium
-
Phosphate-Buffered Saline (PBS), sterile
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: plasma, a buffy coat containing PBMCs, the density gradient medium, and red blood cells at the bottom.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in the appropriate culture medium or buffer for downstream applications.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: Isolation of Human CD4+ T Cells
This protocol describes the enrichment of CD4+ T cells from PBMCs using negative selection.
Materials:
-
Isolated PBMCs
-
CD4+ T Cell Isolation Kit (negative selection, various suppliers)
-
MACS® Separation Columns and Magnet (or equivalent)
-
Appropriate buffers as per the kit manufacturer's instructions
Procedure:
-
Resuspend the PBMC pellet in the recommended buffer from the isolation kit.
-
Add the biotin-antibody cocktail to the cell suspension to label the non-CD4+ T cells. Incubate as per the manufacturer's instructions (typically 10-15 minutes at 4°C).
-
Add the magnetic microbeads to the cell suspension and incubate for another 15 minutes at 4°C.
-
Place a separation column in the magnetic field and prepare the column by rinsing with buffer.
-
Apply the cell suspension to the column. The unlabeled CD4+ T cells will pass through, while the magnetically labeled non-CD4+ T cells will be retained in the column.
-
Collect the flow-through containing the enriched CD4+ T cells.
-
Wash the column with buffer to maximize the recovery of CD4+ T cells and combine with the initial flow-through.
-
Centrifuge the collected cells, resuspend in culture medium, and perform a cell count.
Protocol 3: this compound Treatment and Cytokine Stimulation of CD4+ T Cells
This protocol details the treatment of isolated CD4+ T cells with this compound followed by IL-2 stimulation to assess the inhibition of STAT5 phosphorylation.
Materials:
-
Isolated human CD4+ T cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Recombinant Human IL-2
-
DMSO (vehicle control)
Procedure:
-
Plate the purified CD4+ T cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 1 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for 1 hour at 37°C.[2]
-
Stimulate the cells with recombinant human IL-2 (final concentration of 20 ng/mL) for 15-30 minutes at 37°C.[2]
-
Proceed immediately to analysis of STAT5 phosphorylation (Protocol 4a or 4b) or cell lysis for Western blotting.
Protocol 4a: Analysis of STAT5 Phosphorylation by Flow Cytometry
Materials:
-
Treated and stimulated CD4+ T cells
-
Fixation/Permeabilization buffers (e.g., Cytofix/Cytoperm™)
-
Fluorochrome-conjugated anti-pSTAT5 (pY694) antibody
-
Fluorochrome-conjugated anti-CD4 antibody
-
Flow cytometer
Procedure:
-
Following stimulation, immediately fix the cells by adding a fixation buffer for 10-20 minutes at room temperature.
-
Wash the cells with staining buffer (PBS with 2% FBS).
-
Permeabilize the cells by adding a permeabilization buffer for 30 minutes at 4°C.
-
Wash the cells with staining buffer.
-
Stain the cells with anti-CD4 and anti-pSTAT5 antibodies for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of pSTAT5 in the CD4+ T cell population.
Protocol 4b: Analysis of STAT5 Phosphorylation by Western Blot
Materials:
-
Treated and stimulated CD4+ T cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-pSTAT5 (pY694), anti-total STAT5, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After stimulation, place the plate on ice and lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize pSTAT5 levels to total STAT5 and the loading control.
Protocol 5: Cytokine Profiling in Human Leukocytes
This protocol is for measuring the effect of this compound on the production of TNFα, IL-6, and IL-10 in LPS-stimulated human leukocytes (PBMCs).
Materials:
-
Isolated human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA or multiplex immunoassay kits for human TNFα, IL-6, and IL-10
Procedure:
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours at 37°C.
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the culture supernatants for cytokine analysis.
-
Measure the concentrations of TNFα, IL-6, and IL-10 in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on the IL-10/TNFα ratio.[3]
References
- 1. sanguinebio.com [sanguinebio.com]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. Peripheral Blood Mononuclear Cells: Isolation, Freezing, Thawing, and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD4+ T Cell Isolation from PBMC or Splenocyte Preparations by Magnetic Selection: R&D Systems [rndsystems.com]
Application Note: Analysis of STAT5 Phosphorylation Following FM-381 Treatment Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
FM-381 is a potent and highly selective covalent reversible inhibitor of Janus kinase 3 (JAK3), targeting a unique cysteine residue (Cys909).[1][2] It exhibits exceptional selectivity for JAK3 with an IC50 of 127 pM, showing 410-fold, 2,700-fold, and 3,600-fold selectivity over JAK1, JAK2, and TYK2, respectively.[1][3][4][5] The JAK/STAT signaling pathway is crucial for cytokine-mediated cellular processes, and its dysregulation is implicated in various autoimmune diseases and cancers. Specifically, the JAK1/JAK3 pathway, often activated by cytokines like Interleukin-2 (IL-2), leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[4][6][7] Activated, phosphorylated STAT5 (pSTAT5) dimerizes, translocates to the nucleus, and regulates gene expression involved in cell proliferation and differentiation.[7][8]
This application note provides a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of this compound on IL-2-induced STAT5 phosphorylation in human CD4+ T cells.
Signaling Pathway and Mechanism of Action
The binding of a cytokine, such as IL-2, to its receptor activates receptor-associated JAKs, in this case, JAK1 and JAK3. The activated JAKs phosphorylate each other and the receptor, creating docking sites for STAT5. STAT5 is then recruited and subsequently phosphorylated at a specific tyrosine residue (Tyr694).[9] This phosphorylation is a critical step for STAT5 activation.[9] this compound exerts its inhibitory effect by selectively binding to JAK3, thereby preventing the downstream phosphorylation of STAT5 and blocking the signaling cascade.[4][5]
Caption: this compound inhibits the JAK3-STAT5 signaling pathway.
Experimental Protocol: Western Blot for pSTAT5
This protocol details the steps for treating cells with this compound, preparing lysates, and performing a Western blot to detect pSTAT5.
I. Materials and Reagents
-
Cells: Human CD4+ T cells or other suitable cell line (e.g., TF-1).
-
Inhibitor: this compound (dissolved in DMSO).
-
Cytokine: Recombinant Human IL-2 or GM-CSF.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast gels (e.g., 4-20% gradient) or self-cast gels.
-
Buffers: 1X Running Buffer, 1X Transfer Buffer, Tris-Buffered Saline with Tween-20 (TBST).
-
Blocking Agent: 5% (w/v) Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Rabbit anti-STAT5 (Total)
-
Mouse anti-β-actin (Loading Control)
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG (HRP-conjugated)
-
Goat anti-mouse IgG (HRP-conjugated)
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
II. Experimental Workflow
Caption: Workflow for Western blot analysis of pSTAT5.
III. Step-by-Step Procedure
-
Cell Culture and Treatment: a. Culture human CD4+ T cells under standard conditions. b. Starve cells of cytokines if necessary, depending on the basal activity of the pathway. c. Pre-incubate cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 300 nM) or a DMSO vehicle control for 1 hour.[4] d. Stimulate the cells with IL-2 (e.g., 20 ng/mL) for 30 minutes to induce STAT5 phosphorylation.[4]
-
Lysate Preparation: a. Place the cell culture dish on ice and wash cells once with ice-cold PBS. b. Aspirate PBS and add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors). c. Scrape the cells and transfer the suspension to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[10] f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation and SDS-PAGE: a. Normalize all samples to the same protein concentration with lysis buffer. b. Add 2x Laemmli sample buffer to each sample. c. Denature the samples by boiling at 95-100°C for 5 minutes. d. Load equal amounts of protein (recommended: 20-50 µg per lane) onto an SDS-polyacrylamide gel. Include a molecular weight marker.[10] e. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane. b. Confirm transfer efficiency by staining the membrane with Ponceau S.
-
Blocking and Antibody Incubation: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody for phospho-STAT5 (Tyr694), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To normalize the data, the blot can be stripped and re-probed for total STAT5 and a loading control like β-actin. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of pSTAT5 to total STAT5 for each condition.
Data Presentation and Interpretation
The inhibitory effect of this compound on STAT5 phosphorylation should be dose-dependent.[4] Quantitative data from the Western blot densitometry can be organized as shown in the example table below. The results are typically normalized to the total STAT5 level to account for any variations in protein expression, and then expressed as a percentage of the stimulated control (DMSO).
Table 1: Example Quantitative Analysis of pSTAT5 Inhibition by this compound
| Treatment Condition | This compound Conc. (nM) | pSTAT5 Signal (Arbitrary Units) | Total STAT5 Signal (Arbitrary Units) | pSTAT5 / Total STAT5 Ratio | % Inhibition of pSTAT5 |
| Unstimulated Control | 0 | 5,120 | 850,000 | 0.006 | 99.1% |
| Stimulated Control (IL-2) | 0 (DMSO) | 585,400 | 861,200 | 0.680 | 0% |
| This compound + IL-2 | 10 | 412,650 | 855,900 | 0.482 | 29.1% |
| This compound + IL-2 | 50 | 195,300 | 863,100 | 0.226 | 66.7% |
| This compound + IL-2 | 100 | 62,100 | 858,400 | 0.072 | 89.4% |
| This compound + IL-2 | 300 | 15,300 | 860,500 | 0.018 | 97.4% |
Interpretation: The data demonstrates that this compound effectively inhibits IL-2-induced STAT5 phosphorylation in a dose-dependent manner. A concentration of 100 nM this compound is shown to significantly block the signaling pathway, consistent with published findings.[4][5] The minimal effect on total STAT5 levels confirms that the inhibitor acts on the phosphorylation event rather than protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Crosstalk between STAT5 activation and PI3K/AKT functions in normal and transformed mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of STAT5 Functions in Liver, Mammary Glands, and T Cells in Cytokine-Inducible SH2-Containing Protein 1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with FM-381
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM-381 is a potent and highly selective, covalent reversible inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for the development, differentiation, and function of immune cells.[1][2][3][4] With an in-vitro IC50 of 127 pM for JAK3, this compound demonstrates exceptional selectivity, being approximately 400-fold, 2,700-fold, and 3,600-fold more selective for JAK3 than for JAK1, JAK2, and TYK2, respectively.[1][3][4] This specificity makes this compound an invaluable tool for dissecting the precise roles of JAK3 in immune regulation and a promising therapeutic candidate for autoimmune and lymphoproliferative disorders.
JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in signal transduction downstream of receptors that utilize the common gamma chain (γc), including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] A key downstream event following JAK3 activation by these cytokines is the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[1][5] Therefore, assessing the phosphorylation status of STAT5 in immune cell subsets is a primary method for evaluating the pharmacodynamic effects of this compound.
These application notes provide detailed protocols for the treatment of human peripheral blood mononuclear cells (PBMCs) with this compound and subsequent analysis of various immune cell populations by flow cytometry. The primary focus is on the inhibition of IL-2-induced STAT5 phosphorylation in T lymphocyte subsets.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the activity and selectivity of this compound, as well as a representative experimental layout for flow cytometry analysis.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (pM) | Selectivity vs. JAK3 |
| JAK3 | 127 | 1x |
| JAK1 | 50,800 | ~400x |
| JAK2 | 342,900 | ~2,700x |
| TYK2 | 457,200 | ~3,600x |
Data compiled from publicly available sources.[1][3][4]
Table 2: Recommended Experimental Concentrations for Cellular Assays
| Parameter | Recommended Concentration |
| Specific JAK3 Inhibition | 100 - 300 nM |
| EC50 for on-target effect (BRET assay) | 100 nM |
| Inhibition of IL-2 stimulated STAT5 phosphorylation | 100 nM |
Based on cellular activity data.[1][2]
Table 3: Representative Flow Cytometry Data Summary
| Treatment Group | Cell Subset | % Phospho-STAT5 Positive Cells (Mean ± SD) |
| Vehicle Control (DMSO) + Unstimulated | CD4+ T Cells | 2.5 ± 0.8 |
| Vehicle Control (DMSO) + IL-2 (100 U/mL) | CD4+ T Cells | 85.2 ± 5.1 |
| This compound (100 nM) + IL-2 (100 U/mL) | CD4+ T Cells | 15.7 ± 3.2 |
| This compound (300 nM) + IL-2 (100 U/mL) | CD4+ T Cells | 5.1 ± 1.5 |
| Vehicle Control (DMSO) + Unstimulated | CD8+ T Cells | 1.8 ± 0.5 |
| Vehicle Control (DMSO) + IL-2 (100 U/mL) | CD8+ T Cells | 78.9 ± 6.3 |
| This compound (100 nM) + IL-2 (100 U/mL) | CD8+ T Cells | 12.4 ± 2.8 |
| This compound (300 nM) + IL-2 (100 U/mL) | CD8+ T Cells | 4.2 ± 1.1 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs by adding an excess of PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Protocol 2: In Vitro Treatment of PBMCs with this compound and Cytokine Stimulation
-
Adjust the concentration of PBMCs to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 1 mL of the cell suspension into the wells of a 24-well plate.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in complete RPMI-1640 medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 300 nM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add the diluted this compound or vehicle control to the appropriate wells and incubate for 1 hour at 37°C in a humidified 5% CO2 incubator.
-
Following the pre-incubation with this compound, stimulate the cells by adding recombinant human IL-2 to a final concentration of 100 U/mL to the designated wells. Include an unstimulated control for each condition.
-
Incubate for 15-30 minutes at 37°C. This short stimulation time is optimal for detecting transient phosphorylation events.
Protocol 3: Staining for Surface Markers and Intracellular Phospho-STAT5
-
Fixation: Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fixation Buffer (e.g., BD Cytofix™) and incubate for 10-15 minutes at 37°C.
-
Permeabilization: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in ice-cold Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III) and incubate on ice for 30 minutes.
-
Washing: Wash the permeabilized cells twice with Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Surface Marker Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing a pre-titrated cocktail of fluorescently conjugated antibodies against surface markers to identify T cell subsets. A recommended panel includes:
-
Anti-CD3 (to identify T cells)
-
Anti-CD4 (to identify helper T cells)
-
Anti-CD8 (to identify cytotoxic T cells)
-
Anti-CD25 (IL-2 receptor alpha chain, an activation marker)
-
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Intracellular Staining: Following the surface staining, wash the cells once with Flow Cytometry Staining Buffer. Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing a fluorescently conjugated antibody against phosphorylated STAT5 (pY694).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Final Wash: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer for analysis.
Protocol 4: Flow Cytometry Data Acquisition and Analysis
-
Acquire the stained samples on a flow cytometer equipped with the appropriate lasers and filters for the fluorochromes used.
-
Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate) for robust statistical analysis.
-
Use fluorescence minus one (FMO) controls to set the gates for the phospho-STAT5 antibody.
-
Gating Strategy:
-
Gate on lymphocytes based on their forward and side scatter properties.
-
From the lymphocyte gate, identify T cells by gating on CD3-positive cells.
-
Sub-gate the CD3-positive population into CD4-positive and CD8-positive T cells.
-
Within each T cell subset, analyze the percentage of cells positive for phospho-STAT5.
-
Mandatory Visualizations
Caption: IL-2/JAK3/STAT5 Signaling Pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for analyzing this compound's effect on immune cells.
Caption: Hierarchical gating strategy for identifying T cell subsets and pSTAT5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 5. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
Investigating JAK3 Function with the Selective Inhibitor FM-381: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting experiments to investigate the function of Janus Kinase 3 (JAK3) using the specific and potent inhibitor, FM-381. These guidelines are intended for researchers in immunology, oncology, and drug development.
Introduction to JAK3 and this compound
Janus Kinase 3 (JAK3) is a member of the JAK family of non-receptor tyrosine kinases that play a critical role in intracellular signaling downstream of cytokine receptors.[1][2] Primarily expressed in hematopoietic cells, JAK3 is essential for the development and function of lymphocytes, including T cells, B cells, and Natural Killer (NK) cells.[3][4] It exclusively associates with the common gamma chain (γc) of cytokine receptors, mediating signals for interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][5] Dysregulation of JAK3 activity is implicated in severe combined immunodeficiency (SCID), autoimmune diseases, and various cancers.[1][6][7][8]
This compound is a potent and highly selective, covalent reversible inhibitor of JAK3.[9][10][11] It targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, conferring high selectivity over other JAK family members.[9][10] This specificity makes this compound an excellent chemical probe to dissect the cellular functions of JAK3.
Data Presentation: this compound Profile
The following tables summarize the key quantitative data for this compound, facilitating experimental design and data interpretation.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. JAK3 |
| JAK3 | 0.127 - 0.154 | - |
| JAK1 | ~52 | ~410-fold |
| JAK2 | ~346 | ~2700-fold |
| TYK2 | ~459 | ~3600-fold |
Data compiled from radiometric and kinase activity assays.[9][10][11][12]
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulus | Measured Outcome | Effective Concentration |
| NanoBRET Target Engagement | HeLa cells | - | JAK3 Engagement | EC50 ≈ 100 nM |
| STAT5 Phosphorylation | Human CD4+ T cells | IL-2 | Inhibition of pSTAT5 | 100 nM |
| STAT3 Phosphorylation | Human CD4+ T cells | IL-6 | No significant inhibition | Up to 1 µM |
This demonstrates the on-target cellular activity and selectivity of this compound.[9][10][11]
Signaling Pathways and Experimental Logic
The following diagrams illustrate the JAK3 signaling pathway, the mechanism of this compound, and a general workflow for investigating JAK3 function.
Caption: JAK3 Signaling Pathway.
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow.
Experimental Protocols
Herein are detailed protocols for key experiments to probe JAK3 function using this compound.
Protocol 1: In Vitro JAK3 Kinase Activity Assay
This assay directly measures the enzymatic activity of purified JAK3 and its inhibition by this compound.[13][14][15][16]
Materials:
-
Recombinant human JAK3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[14]
-
ATP
-
JAK3-specific substrate peptide (e.g., Poly(Glu, Tyr) 4:1)[15][16]
-
This compound (and inactive control FM-479)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer. Recommended starting concentration range: 1 µM down to low pM.
-
In a 384-well plate, add 1 µL of diluted this compound or DMSO vehicle control.
-
Add 2 µL of JAK3 enzyme solution (concentration determined by prior enzyme titration).
-
Add 2 µL of a mix containing the substrate peptide and ATP. The final ATP concentration should be at or near its Km for JAK3.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit.
-
Determine IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Cellular JAK3/STAT5 Phosphorylation Assay via Western Blot
This protocol assesses the ability of this compound to inhibit cytokine-induced JAK3 signaling in a cellular context by measuring the phosphorylation of its downstream target, STAT5.[10][11][17][18][19]
Materials:
-
Human CD4+ T cells or a relevant immune cell line (e.g., CTLL-2)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Recombinant human IL-2
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total STAT5, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence substrate and imaging system
Procedure:
-
Culture cells to the desired density. For primary cells, isolate CD4+ T cells from PBMCs.[10]
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 300 nM) for 1 hour.[10]
-
Stimulate the cells with IL-2 (e.g., 20 ng/mL) for 30 minutes to induce JAK3/STAT5 signaling.[10]
-
Wash the cells with ice-cold PBS and lyse them with supplemented lysis buffer.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe for total STAT5 and a loading control to ensure equal protein loading.
Protocol 3: T-Cell Proliferation Assay
This functional assay measures the impact of JAK3 inhibition on T-cell proliferation, a key downstream event of IL-2 signaling.[20][21][22][23]
Materials:
-
Human PBMCs or isolated T cells
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies (for T-cell activation)
-
Recombinant human IL-2
-
This compound
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Label PBMCs or T cells with CFSE dye according to the manufacturer's instructions.
-
Plate the labeled cells in a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Stimulate the cells with plate-bound anti-CD3 antibody, soluble anti-CD28 antibody, and IL-2.
-
Culture the cells for 3-5 days.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the T-cell population (e.g., CD3+) and measure the dilution of the CFSE dye. Each peak of reduced fluorescence intensity represents a cell division.
-
Quantify the percentage of divided cells or the proliferation index in each condition.
Protocol 4: Cytokine Secretion Assay (ELISpot)
This assay determines the effect of JAK3 inhibition on the ability of activated T cells to secrete effector cytokines like IFN-γ.[20][24]
Materials:
-
Human IFN-γ ELISpot kit
-
PBMCs or isolated T cells
-
Antigen-presenting cells (if using specific antigen stimulation)
-
T-cell stimulation reagents (e.g., anti-CD3 antibody or a specific antigen)
-
This compound
-
ELISpot plate reader
Procedure:
-
Prepare the ELISpot plate by coating with the anti-IFN-γ capture antibody as per the kit instructions.
-
Plate T cells (and antigen-presenting cells, if needed) in the coated wells.
-
Add varying concentrations of this compound.
-
Add the T-cell stimulus.
-
Incubate for 18-24 hours at 37°C.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash and add the streptavidin-enzyme conjugate.
-
Add the substrate to develop the spots. Each spot represents a cytokine-secreting cell.
-
Stop the reaction and count the spots using an ELISpot reader.
By employing these protocols, researchers can effectively utilize this compound to elucidate the specific roles of JAK3 in various biological processes, validate its therapeutic potential, and discover novel aspects of JAK3-mediated signaling.
References
- 1. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 5. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 6. JAKs and STATs in Immunity, Immunodeficiency, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]
- 8. dovepress.com [dovepress.com]
- 9. This compound | Structural Genomics Consortium [thesgc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. promega.com [promega.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. marinbio.com [marinbio.com]
- 22. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
- 24. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Troubleshooting low efficacy of FM-381 in cell culture
Welcome to the technical support resource for FM-381, a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers overcome challenges related to low efficacy in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective chemical probe that acts as a covalent reversible inhibitor of JAK3.[1][2][3] It specifically targets the unique cysteine residue, Cys909, located in the ATP-binding site of JAK3.[2][3] By binding to this residue, this compound effectively blocks the kinase activity of JAK3, which in turn inhibits downstream signaling pathways, most notably the JAK/STAT pathway.[3] Its expression is primarily restricted to the hematopoietic system.[3]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
For specific inhibition of JAK3 in cellular assays, a concentration range of 100 nM to 1 µM is recommended.[4] The optimal concentration can vary depending on the cell type and specific experimental conditions. It is advisable to perform a dose-response experiment to determine the most effective concentration for your particular cell line and assay. This compound has been shown to effectively block IL-2 stimulated STAT5 phosphorylation in human CD4+ T cells at 100 nM.[2][3]
Q3: How should I prepare and store this compound stock solutions?
This compound is typically provided as a crystalline solid.[5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).[5] For example, a 1 mg/ml stock can be prepared in DMSO.[5] Store the stock solution at -20°C for long-term stability (≥ 4 years).[5] When stored in DMSO at -80°C, it is stable for at least six months. For short-term storage, 4°C in DMSO is viable for up to two weeks.[6] Avoid repeated freeze-thaw cycles.
Q4: Are there any known off-target effects of this compound?
This compound is highly selective for JAK3 over other JAK family members.[1][2][6] However, like many kinase inhibitors, the potential for off-target effects exists, especially at higher concentrations.[7][8][9] At a concentration of 100 nM, this compound shows no significant effect on a panel of 410 other kinases.[2][4] At 500 nM, it can moderately inhibit 11 other kinases.[2][5] It is crucial to use the lowest effective concentration to minimize the risk of off-target activity and to include appropriate controls in your experiments.
Troubleshooting Low Efficacy
Problem: I am not observing the expected inhibitory effect of this compound in my cell culture experiments.
This section provides a step-by-step guide to troubleshoot potential causes of low efficacy.
Step 1: Verify Compound Handling and Storage
-
Question: Could my this compound stock solution be degraded?
-
Answer: Improper storage can lead to compound degradation. Ensure that your DMSO stock solution was stored at -20°C or -80°C and protected from light.[5][6] Avoid multiple freeze-thaw cycles by aliquoting the stock solution after preparation. If degradation is suspected, prepare a fresh stock solution from a new vial of the compound.
-
-
Question: Is the final concentration of this compound in my cell culture medium accurate?
-
Answer: Serial dilution errors can lead to a final concentration that is too low to be effective. Carefully recalculate your dilutions. When diluting the DMSO stock into aqueous cell culture medium, ensure rapid mixing to prevent precipitation, as this compound has low aqueous solubility.
-
Step 2: Optimize Experimental Conditions
-
Question: Is the treatment duration sufficient for this compound to act?
-
Answer: While this compound is a covalent inhibitor, the binding is reversible, and it has a residence time of approximately 60 minutes on full-length JAK3 in BRET assays.[3] Typical pre-incubation times before stimulation are around 1 hour.[2] Depending on your cell type and the specific downstream readout, you may need to optimize the treatment duration.
-
-
Question: Are my cells healthy and in an appropriate growth phase?
Step 3: Assess the Biological System
-
Question: Does my cell line express sufficient levels of JAK3?
-
Answer: this compound's efficacy is dependent on the presence of its target, JAK3. The expression of JAK3 is primarily restricted to hematopoietic cells.[3] Verify the expression level of JAK3 in your cell line using techniques like Western blotting or qPCR. If JAK3 expression is low or absent, this compound will not have a significant effect.
-
-
Question: Is the JAK3/STAT5 pathway active in my experimental model?
-
Answer: this compound inhibits cytokine-stimulated JAK3 activity. Ensure that your experimental setup includes stimulation with a relevant cytokine that signals through JAK3, such as IL-2, IL-4, IL-7, IL-9, IL-15, or IL-21.[3] For example, this compound has been shown to block STAT5 phosphorylation stimulated by IL-2, but not STAT3 signaling stimulated by IL-6 (which is JAK3-independent).[2][3][5] You must confirm that the pathway is being activated in your positive control (stimulant only) before testing for inhibition.
-
Quantitative Data Summary
The following table summarizes the in vitro and cellular potency of this compound against JAK family kinases.
| Target | Assay Type | Potency (IC50/EC50) | Selectivity vs. JAK3 |
| JAK3 | Radiometric Assay | 127 pM (IC50) [1][5][6] | - |
| JAK1 | Radiometric Assay | 52 nM (IC50)[4] | 410-fold[1][2][3] |
| JAK2 | Radiometric Assay | 346 nM (IC50)[4] | 2700-fold[1][2][3] |
| TYK2 | Radiometric Assay | 459 nM (IC50)[4] | 3600-fold[1][2][3] |
| JAK3 | NanoBRET Cellular Assay | 100 nM (EC50) [2][3] | - |
Key Experimental Protocols
Protocol: Assessing this compound Efficacy by Western Blotting for Phospho-STAT5
This protocol is adapted from a cytokine stimulation assay in human CD4+ T cells.[2]
1. Cell Preparation and Seeding: a. Isolate human CD4+ T cells from peripheral blood mononuclear cells (PBMCs). b. Culture the cells in appropriate media and ensure they are in a healthy, logarithmic growth phase. c. Seed the cells at a density that will allow for sufficient protein extraction after the experiment.
2. This compound Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium. Recommended final concentrations for a dose-response curve could be 0, 10, 50, 100, and 300 nM.[2] Include a DMSO-only vehicle control. b. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle. c. Incubate the cells for 1 hour at 37°C.
3. Cytokine Stimulation: a. Prepare a stock solution of recombinant human IL-2. b. Add IL-2 to all wells (except for the unstimulated negative control) to a final concentration known to induce robust STAT5 phosphorylation (e.g., 20 ng/mL). c. Incubate for 30 minutes at 37°C.
4. Cell Lysis and Protein Quantification: a. After stimulation, immediately place the plate on ice and wash the cells once with ice-cold PBS. b. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation. d. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
5. Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). d. Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5). e. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT5 and a loading control like GAPDH or β-actin.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 7. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. criver.com [criver.com]
- 10. 8 Ways to Optimize Cell Cultures [vistalab.com]
FM-381 Technical Support Center: Troubleshooting Solubility and Stability
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the JAK3 inhibitor, FM-381.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective covalent reversible inhibitor of Janus kinase 3 (JAK3).[1][2][3] It specifically targets the unique Cys909 residue in the ATP-binding site of JAK3.[1][2] Its mechanism involves blocking the JAK/STAT signaling pathway. Specifically, this compound has been shown to inhibit the IL-2-stimulated phosphorylation of STAT5, a downstream event dependent on JAK3, without affecting JAK3-independent signaling like IL-6-stimulated STAT3 phosphorylation.[1][4][5]
Q2: What are the recommended solvents for dissolving this compound?
The most commonly cited solvent for this compound is Dimethyl Sulfoxide (DMSO). However, there is some variability in the reported solubility limits. It is recommended to prepare high-concentration stock solutions in DMSO. For aqueous buffers and cell culture media, it is crucial to dilute the DMSO stock solution significantly to avoid precipitation.
Q3: How should I store this compound powder and stock solutions?
Proper storage is critical to maintain the stability and activity of this compound. Based on supplier data, the following conditions are recommended. Always refer to the product-specific datasheet for the most accurate information.
Q4: What is the selectivity profile of this compound?
This compound is exceptionally selective for JAK3 over other members of the JAK family. This high selectivity makes it a valuable tool for specifically probing JAK3 function.[1][2][4][6]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Source | Notes |
| DMSO | 1 mg/mL | Cayman Chemical[4] | It is advisable to perform a small-scale test to confirm solubility at your desired concentration. |
| DMSO | ≥ 10 mg/mL | AbMole BioScience[7] | Due to the discrepancy, start by assuming the lower value and sonicate gently if needed. |
Table 2: Recommended Storage Conditions for this compound
| Format | Temperature | Duration | Source(s) |
| Solid Powder | -20°C | 2 - 3 years | [6][7] |
| Solid Powder | 4°C | 2 years | [7] |
| In DMSO | -80°C | 6 months | [6][7] |
| In DMSO | -20°C | 1 month | [7] |
| In DMSO | 4°C | 2 weeks | [6] |
Table 3: In Vitro Selectivity of this compound Against JAK Family Kinases
| Kinase | IC₅₀ | Selectivity vs. JAK3 | Source(s) |
| JAK3 | ~127 pM | - | [1][2][4][6] |
| JAK1 | ~52 nM | ~410-fold | [1][2][6] |
| JAK2 | ~343 nM | ~2700-fold | [1][2][6] |
| TYK2 | ~457 nM | ~3600-fold | [1][2][6] |
Troubleshooting Guide
Q5: My this compound precipitated after I diluted the DMSO stock in my aqueous buffer/cell culture medium. What should I do?
This is a common issue with hydrophobic compounds. Here are several steps to troubleshoot this problem:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase the Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is sufficient to maintain solubility, but low enough to not affect your experimental system (typically ≤0.5%).
-
Use a Surfactant: Consider adding a small amount of a biocompatible surfactant, like Tween-20 or Pluronic F-68, to your final solution to improve solubility.
-
Prepare Fresh Dilutions: Always prepare working solutions fresh from the DMSO stock just before use. Do not store aqueous dilutions.
-
Vortex While Diluting: Add the DMSO stock to your aqueous solution dropwise while vortexing to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q6: I am observing inconsistent inhibitory effects in my cell-based assays. What could be the cause?
Inconsistent results can stem from issues with compound stability or experimental variability.
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Stock Solution Age: DMSO stock solutions of this compound have limited stability at 4°C (approx. 2 weeks).[6] For long-term storage, aliquot your stock solution and keep it at -80°C for up to 6 months.[6][7] Avoid repeated freeze-thaw cycles.
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Metabolic Instability: The this compound scaffold has been noted to have potential metabolic instability in vivo.[8] In long-term cell culture experiments (e.g., >24 hours), the compound may be metabolized by cells, leading to a decrease in the effective concentration over time. Consider replenishing the compound with fresh media for longer incubation periods.
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Adsorption to Plastics: Highly hydrophobic compounds can adsorb to plastic surfaces of labware, reducing the effective concentration. Using low-adhesion microplates and polypropylene tubes can help mitigate this.
-
Cell Density and Health: Ensure you are using a consistent cell density and that cells are healthy and in the logarithmic growth phase for all experiments.
Key Experimental Protocols & Visualizations
Inhibition of STAT5 Phosphorylation in Human CD4+ T Cells
This protocol is adapted from methods described for evaluating this compound's cellular activity.[1]
1. Cell Preparation:
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Isolate human CD4+ T cells from peripheral blood mononuclear cells (PBMCs) from healthy donors using standard methods (e.g., magnetic-activated cell sorting).
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Resuspend the purified T cells in appropriate cell culture medium.
2. Compound Incubation:
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Plate equal numbers of cells into a multi-well plate.
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Prepare serial dilutions of this compound (e.g., 0, 10, 50, 100, 300 nM final concentrations) from a freshly prepared DMSO stock. Include a DMSO-only vehicle control. The final DMSO concentration should be consistent across all wells and ideally ≤0.1%.
-
Incubate the cells with this compound or vehicle control for 1 hour at 37°C.
3. Cytokine Stimulation:
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Stimulate the cells by adding human IL-2 to a final concentration of 20 ng/mL to all wells.
-
Incubate for 30 minutes at 37°C.
4. Cell Lysis and Protein Analysis:
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Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of each lysate.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
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Visualize the protein bands using an appropriate secondary antibody and imaging system.
5. Data Analysis:
-
Quantify the band intensity for p-STAT5 and total STAT5.
-
Normalize the p-STAT5 signal to the total STAT5 signal for each sample.
-
Compare the normalized p-STAT5 levels in this compound-treated samples to the vehicle control to determine the extent of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 7. abmole.com [abmole.com]
- 8. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of FM-381 in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects of FM-381, a potent and selective covalent reversible inhibitor of JAK3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chemical probe designed as a potent, covalent reversible inhibitor of Janus kinase 3 (JAK3).[1][2][3] Its high selectivity is attributed to its unique mechanism of targeting the Cys909 residue within the ATP binding site of JAK3.[2][4]
Q2: How selective is this compound for JAK3 over other kinases?
This compound exhibits high selectivity for JAK3. In biochemical assays, it demonstrates a significant selectivity margin over other members of the JAK family.[1][3][4]
Selectivity of this compound Against JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity Fold vs. JAK3 |
|---|---|---|
| JAK3 | 0.127 | - |
| JAK1 | 52 | ~410-fold |
| JAK2 | 346 | ~2700-fold |
| TYK2 | 459 | ~3600-fold |
Data compiled from multiple sources.[1][3][4][5][6][7]
In broader kinase profiling against 410 kinases, this compound showed no significant off-target effects at a concentration of 100 nM.[2][5] However, at 500 nM, moderate inhibition of 11 other kinases was observed.[2][6]
Q3: Is there a negative control compound available for this compound?
Yes, FM-479 is the recommended negative control for this compound.[4] FM-479 is structurally similar to this compound but is inactive, making it suitable for distinguishing on-target from off-target effects in cellular assays.
Q4: What is the recommended concentration range for using this compound in cellular assays?
The recommended concentration for cellular use is between 100 nM and 1 µM.[5] In human CD4+ T cells, this compound effectively blocks IL-2-stimulated STAT5 phosphorylation (a JAK3/JAK1-dependent process) at 100 nM.[2][3] It does not, however, inhibit IL-6-stimulated STAT3 phosphorylation (a JAK1/2/TYK-dependent process) at concentrations up to 1 µM, demonstrating its selectivity in a cellular context.[2][3][6]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides strategies to minimize off-target effects.
Issue 1: Observing unexpected cellular phenotypes or toxicity.
An unexpected phenotype or cellular toxicity could be due to off-target effects, especially at higher concentrations.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: Troubleshooting workflow for identifying the source of unexpected cellular effects when using this compound.
-
Recommendation 1: Titrate this compound Concentration: Perform a dose-response experiment to determine the minimal effective concentration that inhibits JAK3 signaling without causing the unexpected phenotype. Start from a low concentration (e.g., 10 nM) and titrate up to 1 µM.
-
Recommendation 2: Use the Negative Control: Always include the negative control compound, FM-479, in your experiments. If the same unexpected phenotype is observed with FM-479, it is likely an off-target effect or a compound-specific artifact unrelated to JAK3 inhibition.
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Recommendation 3: Assess Target Engagement: Confirm that at the concentration used, this compound is engaging with JAK3. This can be done by monitoring the phosphorylation status of downstream targets like STAT5 in response to appropriate cytokine stimulation (e.g., IL-2).
Issue 2: Results are inconsistent or not reproducible.
Inconsistent results can arise from variations in experimental conditions.
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Recommendation 1: Standardize Cell Culture Conditions: Ensure that cell density, passage number, and serum concentrations are consistent across experiments. The expression and activity of kinases can be influenced by these factors.
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Recommendation 2: Freshly Prepare this compound Solutions: this compound is soluble in DMSO.[6] Prepare fresh working solutions from a frozen stock for each experiment to avoid degradation.
-
Recommendation 3: Control for DMSO Concentration: Ensure that the final concentration of DMSO is consistent across all experimental conditions, including vehicle controls, as high concentrations of DMSO can have cellular effects.
Experimental Protocols
1. Kinase Selectivity Profiling
To assess the selectivity of this compound in your system, a kinase profiling service can be utilized.
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Methodology: Submit a sample of this compound to a commercial kinase profiling service (e.g., ProQinase). Typically, the compound is screened against a large panel of kinases (e.g., 410 kinases) at two different concentrations, for instance, 100 nM and 500 nM.[2] The service will provide data on the percentage of inhibition for each kinase at the tested concentrations.
2. Cellular Assay for JAK3 Target Engagement (Phospho-STAT5 Western Blot)
This protocol is adapted from studies on human CD4+ T cells and can be modified for other relevant cell types.[2][3]
-
Cell Preparation: Isolate primary human CD4+ T cells from peripheral blood mononuclear cells (PBMCs).
-
Inhibitor Treatment: Incubate the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 300 nM) or the negative control FM-479 for 1 hour.[2]
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Cytokine Stimulation: Stimulate the cells with a JAK3-activating cytokine, such as Interleukin-2 (IL-2), for 30 minutes.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Use an appropriate secondary antibody and visualize the bands using an infrared imaging system or chemiluminescence.
-
-
Analysis: Compare the levels of p-STAT5 relative to total STAT5 across the different treatment conditions. A reduction in p-STAT5 with increasing concentrations of this compound indicates on-target JAK3 inhibition.
JAK-STAT Signaling Pathway and this compound Inhibition
Caption: Simplified diagram of the JAK3-STAT5 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
Technical Support Center: Optimizing FM-381 Incubation Time for Maximal JAK3 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of FM-381, a potent and selective reversible covalent inhibitor of Janus kinase 3 (JAK3).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, reversible covalent inhibitor of JAK3. It targets a unique cysteine residue (Cys909) located in the ATP-binding site of JAK3. The initial interaction is a non-covalent binding event, which is followed by the formation of a reversible covalent bond between this compound and the thiol group of Cys909. This reversible covalent binding allows for a prolonged duration of action on the target.
Q2: Why is incubation time a critical parameter for this compound?
A2: As a covalent inhibitor, the extent of JAK3 inhibition by this compound is time-dependent. The formation of the covalent bond is not instantaneous. Therefore, a sufficient incubation period is required to allow for the initial non-covalent binding and the subsequent covalent modification of Cys909 to achieve maximal inhibition of JAK3 activity.
Q3: What is the recommended starting concentration range for this compound in cellular assays?
A3: Based on its potent in vitro activity (IC50 in the low nanomolar range) and cellular target engagement (EC50 of ~100 nM in NanoBRET assays), a starting concentration range of 10 nM to 1 µM is recommended for most cellular experiments. The optimal concentration will depend on the specific cell type, assay conditions, and experimental endpoint.
Q4: How long does this compound remain bound to JAK3?
A4: Washout experiments using a NanoBRET assay have demonstrated that this compound has a residence time of approximately 60 minutes on full-length JAK3 in cells. This indicates that the inhibitor remains bound to its target for a significant period even after the removal of the free compound from the medium, leading to sustained inhibition.
Q5: Is a pre-incubation step necessary before adding a stimulant (e.g., IL-2)?
A5: Yes, a pre-incubation step with this compound before stimulating the cells is crucial. This allows sufficient time for this compound to engage with and covalently modify JAK3, leading to effective inhibition of the subsequent cytokine-induced signaling cascade. The optimal pre-incubation time should be determined experimentally.
Troubleshooting Guides
Issue 1: Suboptimal Inhibition of JAK3 Signaling (e.g., pSTAT5 levels)
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | The time-dependent nature of covalent inhibition requires adequate incubation. Increase the pre-incubation time with this compound before cell stimulation. A time-course experiment is recommended (see Experimental Protocols). |
| Inappropriate this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. |
| Low JAK3 Expression or Activity | Confirm JAK3 expression and activation in your cell model. Ensure that the chosen cytokine stimulation (e.g., IL-2) effectively activates the JAK3-STAT5 pathway in your cells. |
| Poor Antibody Quality for Western Blot | Validate the specificity and sensitivity of your primary antibodies for both phosphorylated and total STAT5. Use a positive control (e.g., cells stimulated without inhibitor) to ensure robust signal detection. |
| Compound Instability | While this compound is generally stable, prolonged incubation in serum-containing media at 37°C could lead to degradation. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding. Edge effects in multi-well plates can be minimized by not using the outermost wells or by filling them with sterile PBS. |
| Variable Incubation Times | Standardize all incubation steps, including pre-incubation with this compound, cytokine stimulation, and subsequent assay steps. |
| Cell Health and Viability | Monitor cell viability throughout the experiment. High concentrations of this compound or prolonged incubation times may induce cytotoxicity in some cell lines. Perform a cell viability assay in parallel (see Experimental Protocols). |
Data Presentation
Table 1: Representative Time-Course of JAK3 Inhibition by this compound in Human T-Cells
This table presents representative data from a time-course experiment to determine the optimal pre-incubation time for this compound. Human T-cells were pre-incubated with 100 nM this compound for the indicated times before stimulation with IL-2 for 15 minutes. JAK3 inhibition was assessed by measuring the phosphorylation of STAT5 (pSTAT5) via Western blot and quantifying the band intensity relative to total STAT5.
| Pre-incubation Time (minutes) | Average pSTAT5 Inhibition (%) | Standard Deviation |
| 0 | 5 | ± 2.1 |
| 15 | 45 | ± 4.5 |
| 30 | 78 | ± 3.8 |
| 60 | 95 | ± 2.5 |
| 120 | 96 | ± 2.3 |
Note: This is representative data. Actual results may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal this compound Incubation
Objective: To determine the optimal pre-incubation time for maximal inhibition of JAK3-mediated STAT5 phosphorylation.
Methodology:
-
Cell Culture: Culture human T-cells (e.g., Jurkat) or primary T-cells in appropriate media.
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
This compound Treatment: Prepare a 100 nM working solution of this compound in cell culture media. Add the this compound solution to the cells and incubate for different time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C. Include a vehicle control (DMSO).
-
Cytokine Stimulation: After the respective pre-incubation times, stimulate the cells with an appropriate concentration of IL-2 (e.g., 20 ng/mL) for 15 minutes at 37°C.
-
Cell Lysis: Harvest the cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against pSTAT5 (Tyr694) and total STAT5 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the pSTAT5 signal to the total STAT5 signal for each sample. Calculate the percentage of inhibition relative to the IL-2 stimulated vehicle control.
Protocol 2: Cell Viability Assay
Objective: To assess the effect of this compound concentration and incubation time on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for different incubation times (e.g., 24, 48, 72 hours).
-
Viability Reagent: Add a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
Mandatory Visualizations
Caption: JAK3-STAT5 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Incubation Time.
Caption: Troubleshooting Decision Tree for Suboptimal this compound Performance.
Technical Support Center: Troubleshooting Covalent Inhibitors
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the potential artifacts of using covalent inhibitors like FM-381.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the primary advantages of using a covalent inhibitor?
Covalent inhibitors offer several advantages, including increased biochemical efficiency, prolonged duration of action, and the potential to target shallow binding pockets that are often considered "undruggable" by non-covalent inhibitors.[1][2] By forming a stable covalent bond with their target protein, they can achieve sustained target occupancy even after the inhibitor has been cleared from circulation.[3]
Q2: What are the most common artifacts to be aware of when working with covalent inhibitors?
The primary concerns with covalent inhibitors are off-target reactivity and assay-related artifacts.[4][5] Their inherent reactivity means they can potentially modify unintended proteins, leading to toxicity or misleading experimental results.[4] Additionally, they can interfere with assay components, such as reporter enzymes or other proteins in the assay matrix, resulting in false positives or negatives.[6]
About this compound
Q3: What is this compound and what is its mechanism of action?
This compound is a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3).[7][8][9] It specifically targets a unique cysteine residue, Cys909, at the gatekeeper position of JAK3.[9] This covalent interaction leads to the inhibition of JAK3 signaling.[10]
Q4: How selective is this compound?
This compound exhibits high selectivity for JAK3 over other JAK family members. It has an IC50 of 127 pM for JAK3 and is 410-fold, 2700-fold, and 3600-fold more selective for JAK3 than for JAK1, JAK2, and TYK2, respectively.[7][9] In a broader kinase panel screening, this compound showed no significant effect on 410 other kinases at a concentration of 100 nM.[10]
Troubleshooting Experimental Results
Q5: My IC50 value for the covalent inhibitor changes depending on the pre-incubation time. Is this normal?
Yes, this is a hallmark of covalent inhibition.[11][12] The IC50 value of a covalent inhibitor is time-dependent because the formation of the covalent bond is a progressive process.[11] Longer pre-incubation times allow for more complete covalent modification of the target, resulting in a lower apparent IC50. For this reason, it is often more informative to determine the kinetic parameters kinact and KI to fully characterize the inhibitor's potency.[11][12]
Q6: I'm observing a cellular phenotype, but I'm not sure if it's due to the on-target covalent inhibition or an off-target effect. How can I distinguish between the two?
Several experiments can help dissect on-target versus off-target effects:
-
Washout Experiment: The effects of a covalent inhibitor should persist after the compound is removed from the extracellular medium.[12][13] If the phenotype disappears after washout, it may be due to a reversible, off-target effect.[13]
-
Inactive Control Compound: Synthesize or obtain an analog of your inhibitor where the reactive "warhead" is modified to be non-reactive.[12][14] This control compound should have a similar structure but be unable to form a covalent bond. If the phenotype is still observed with the inactive control, it is likely an off-target effect.
-
Target Engagement Assays: Directly measure the extent of covalent modification of your target protein in cells using techniques like mass spectrometry.[3][15] This can confirm that the inhibitor is engaging its intended target at the concentrations that produce the phenotype.
Q7: My covalent inhibitor shows high potency in a biochemical assay but is much less active in a cellular assay. What could be the reason?
Discrepancies between biochemical and cellular potency can arise from several factors:
-
Cellular Permeability: The inhibitor may have poor membrane permeability and not reach its intracellular target in sufficient concentrations.
-
Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Intracellular Nucleophiles: The inhibitor may react with abundant intracellular nucleophiles, such as glutathione, which can deplete the amount of inhibitor available to bind its target.[16]
-
Target Turnover: The target protein may have a high turnover rate in cells, requiring continuous inhibition to observe a phenotype.[17]
Troubleshooting Guides
Issue 1: Suspected Off-Target Effects
Symptoms:
-
Unexpected or widespread cellular toxicity.
-
Phenotype does not correlate with known function of the intended target.
-
Activity is observed with a non-reactive analog of the inhibitor.
Troubleshooting Workflow:
Caption: Workflow to investigate suspected off-target effects.
Issue 2: Inconsistent IC50 Values
Symptoms:
-
IC50 values vary significantly between experiments.
-
IC50 is dependent on the pre-incubation time of the inhibitor with the enzyme.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent IC50 values.
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (pM) | Selectivity vs. JAK3 |
| JAK3 | 127 | 1x |
| JAK1 | 52,070 | 410x |
| JAK2 | 342,900 | 2700x |
| TYK2 | 457,200 | 3600x |
Data compiled from multiple sources.[7][9]
Table 2: Impact of Pre-incubation Time on Covalent Inhibitor Potency (Hypothetical Data)
| Pre-incubation Time | Apparent IC50 (nM) |
| 15 minutes | 500 |
| 30 minutes | 250 |
| 60 minutes | 100 |
| 120 minutes | 50 |
This table illustrates the typical time-dependent nature of covalent inhibitor IC50 values.
Experimental Protocols
Protocol 1: Cellular Washout Experiment to Confirm Covalent Target Engagement
Objective: To determine if the cellular effect of a covalent inhibitor is sustained after its removal from the culture medium.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with the covalent inhibitor at a concentration known to elicit the phenotype (e.g., 5x EC50) for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Washout:
-
For the "Washout" group, aspirate the inhibitor-containing medium.
-
Wash the cells three times with pre-warmed, inhibitor-free culture medium.
-
Add fresh, inhibitor-free medium to the "Washout" wells.
-
For the "No Washout" group, aspirate and replace the medium with fresh inhibitor-containing medium.
-
-
Incubation: Return the plates to the incubator for a period of time relevant to the biological readout (this could be hours to days).
-
Assay Readout: At the desired time point, perform the cellular assay to measure the phenotype of interest (e.g., cell viability, protein phosphorylation).
-
Data Analysis: Compare the phenotype in the "Washout" group to the "No Washout" and vehicle control groups. A sustained effect in the "Washout" group is indicative of covalent inhibition.[12][13][18]
Signaling Pathway Illustration:
Caption: Cellular uptake and covalent modification leading to a phenotype.
Protocol 2: Intact Protein Mass Spectrometry for Verification of Covalent Modification
Objective: To directly confirm the formation of a covalent adduct between the inhibitor and the target protein.
Methodology:
-
Sample Preparation:
-
Incubate the purified target protein with the covalent inhibitor at a molar excess (e.g., 5-10 fold) for a sufficient time to allow for covalent modification (e.g., 1-2 hours) at room temperature or 37°C.
-
Prepare a control sample with the protein and vehicle (e.g., DMSO) only.
-
-
Desalting: Remove excess inhibitor and buffer salts using a desalting column or buffer exchange spin column appropriate for the protein size.
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weights of the species present in each sample.
-
Compare the mass of the protein in the inhibitor-treated sample to the control sample. An increase in mass corresponding to the molecular weight of the inhibitor (minus any leaving groups) confirms covalent modification.[3][15]
-
Experimental Workflow Diagram:
Caption: Workflow for confirming covalent modification by mass spectrometry.
References
- 1. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. youtube.com [youtube.com]
- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 7. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 8. abmole.com [abmole.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 15. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 16. google.com [google.com]
- 17. Advantages and Disadvantages of Covalent Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 18. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for FM-381 Off-Targets
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to ensure that cellular phenotypes observed with the JAK3 inhibitor FM-381 are specifically due to its on-target activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on- and off-targets?
This compound is a potent, covalent reversible inhibitor of Janus kinase 3 (JAK3) that targets a unique cysteine residue (Cys909) in the kinase domain.[1][2][3] It demonstrates high selectivity for JAK3 over other members of the JAK family and the broader human kinome, especially at lower concentrations.
Data Presentation: this compound In Vitro Potency and Selectivity
| Target Kinase | IC50 (pM) | Selectivity vs. JAK3 (Fold) |
| JAK3 | 127 - 154 | - |
| JAK1 | ~52,000 | ~410x |
| JAK2 | ~346,000 | ~2700x |
| TYK2 | ~459,000 | ~3600x |
Data compiled from multiple sources.[1][2][3][4][5][6]
A kinome-wide screen against 410 kinases found no significant off-target activity at a concentration of 100 nM.[2][5] However, at a higher concentration of 500 nM, this compound showed moderate inhibition (residual activity <50%) of 11 other kinases.[3][6] Therefore, using the lowest effective concentration is critical.
The primary signaling pathway inhibited by this compound is the JAK3-STAT5 pathway, which is crucial for immune cell function and is typically activated by cytokines like IL-2.[2][3]
Q2: I'm observing a phenotype with this compound. How can I be sure it's due to JAK3 inhibition?
Confirming that a cellular phenotype is a direct result of on-target inhibition is the most critical step in any experiment using a chemical probe. A multi-pronged approach is required to build a strong case for on-target activity. The following workflow outlines the key experiments you should perform.
Q3: What control compounds are available for this compound and how should I use them?
Using appropriate control compounds is fundamental. For this compound, two types of controls are essential:
-
Inactive Negative Control (FM-479): FM-479 is a close structural analog of this compound that is inactive against JAK3 and other kinases.[7] This is the most important control. If your observed phenotype is caused by the on-target inhibition of JAK3, it should not appear when cells are treated with FM-479 at the same concentration as this compound.
Q4: How do I perform a genetic rescue experiment to confirm the on-target effect of this compound?
A genetic rescue experiment is the gold standard for confirming on-target activity. The principle is to replace the endogenous target protein with a mutant version that is resistant to the inhibitor. This compound binds to Cys909; mutating this residue to a serine (C909S) should render JAK3 resistant to the drug.
If the phenotype observed with this compound is reversed in cells expressing the C909S-JAK3 mutant (but not in cells with wild-type JAK3), it provides definitive evidence that the phenotype is mediated by JAK3 inhibition.
Q5: What is the recommended concentration range for this compound in cellular assays?
The reported cellular EC50 for this compound in a target engagement assay is 100 nM.[2][3] In functional assays, it effectively blocks IL-2-stimulated STAT5 phosphorylation at 100 nM, while showing no effect on JAK3-independent IL-6 signaling at concentrations up to 1 µM.[2][3][6]
Recommendation:
-
Perform a full dose-response curve, for example from 10 nM to 1 µM.
-
Correlate your phenotypic dose-response with the dose-response for on-target pathway inhibition (i.e., p-STAT5 levels).
-
Use the lowest concentration of this compound that produces the desired on-target effect to minimize the risk of engaging off-targets.
Q6: How can I directly measure if this compound is engaging JAK3 in my cells?
Directly measuring the binding of an inhibitor to its target in a cellular environment provides crucial evidence of target engagement. Several techniques can be used:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon inhibitor binding.[8] Ligand-bound proteins are typically more resistant to heat-induced denaturation.
-
NanoBRET™ Target Engagement Assays: This live-cell assay measures the binding of an inhibitor to a NanoLuciferase-tagged target protein.[8] It has been used to determine the 100 nM EC50 of this compound for JAK3.[2][3]
-
Phosphorylation Profiling: Use mass spectrometry-based phosphoproteomics to confirm that this compound treatment leads to decreased phosphorylation of known JAK3 substrates in an unbiased manner.[9]
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT5 Inhibition in T-Cells
This protocol verifies that this compound inhibits the canonical JAK3 signaling pathway in a dose-dependent manner.
-
Cell Preparation: Culture human CD4+ T-cells or a suitable immune cell line (e.g., Jurkat) in appropriate media. Starve cells of serum/cytokines for 4-6 hours before the experiment.
-
Inhibitor Treatment: Pre-incubate cells with a dose range of this compound (e.g., 0, 10, 50, 100, 300 nM) and a high-concentration of the negative control FM-479 (e.g., 300 nM) for 1-2 hours.[3] Include a DMSO vehicle control.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine to activate the JAK3 pathway (e.g., 20 ng/mL of IL-2) for 30 minutes.[3]
-
Cell Lysis: Immediately place cells on ice, wash once with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against Phospho-STAT5 (Tyr694) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and visualize using a chemiluminescence imager.
-
Strip the membrane and re-probe for Total STAT5 and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
-
-
Analysis: Quantify band intensities. A dose-dependent decrease in the p-STAT5 / Total STAT5 ratio with this compound treatment (but not with DMSO or FM-479) confirms on-target pathway inhibition.
Protocol 2: Genetic Rescue using CRISPR/Cas9-mediated Knock-in
This advanced protocol provides the highest level of evidence for on-target activity.
-
Design and Cloning:
-
sgRNA Design: Design and validate an sgRNA that efficiently targets an early exon of the endogenous JAK3 gene to create a knockout.
-
Rescue Construct Design: Synthesize a rescue cDNA for human JAK3. This construct must contain:
-
A C909S mutation to render the protein resistant to this compound.
-
Silent mutations within the sgRNA binding site to prevent the CRISPR machinery from targeting the rescue construct itself.
-
(Optional) A fluorescent marker (e.g., IRES-GFP) or a selectable marker for easier cell sorting/selection.
-
-
Cloning: Clone the sgRNA into a Cas9 expression vector and the rescue construct into a lentiviral expression vector.
-
-
Cell Line Generation:
-
Knockout Line: Transfect/transduce the parental cell line with the JAK3-sgRNA/Cas9 vector. Select single-cell clones and validate JAK3 knockout by Western blot and sequencing.
-
Rescue Line: Transduce the validated JAK3 knockout cell line with the lentivirus carrying the C909S-JAK3 rescue construct. Select a stable population or single-cell clones that re-express JAK3 (verifiable by Western blot).
-
-
Phenotypic Assay:
-
Prepare three cell lines for the experiment:
-
Parental (Wild-Type)
-
JAK3 Knockout (KO)
-
C909S-JAK3 Rescue (Rescue)
-
-
Treat all three cell lines with DMSO (vehicle) and a concentration of this compound known to cause the phenotype of interest.
-
Perform your cellular assay to measure the phenotype.
-
-
Interpreting the Results:
-
On-Target Effect: The phenotype is observed in the Parental line treated with this compound, absent in the KO line (confirming JAK3 is required for the phenotype), and absent (or significantly reduced) in the Rescue line treated with this compound.
-
Off-Target Effect: The phenotype is observed in both Parental and Rescue lines treated with this compound, indicating the drug is acting through a target other than JAK3.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing FM-381
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing the selective JAK3 inhibitor, FM-381, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective, reversible covalent inhibitor of Janus kinase 3 (JAK3). Its primary mechanism of action is the inhibition of JAK3, which in turn blocks the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) that is dependent on JAK3 signaling, for example, in response to interleukin-2 (IL-2).
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C for long-term storage. For short-term storage, it can be kept at room temperature for a few days. Solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in DMSO to the desired concentration. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Ensure the compound is fully dissolved before use in experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibition of JAK3 activity | Incorrect concentration of this compound. | Verify the concentration of your stock solution and the final concentration in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and conditions. |
| Inactive this compound. | Ensure proper storage of the compound. If in doubt, use a fresh vial of this compound. Consider testing the activity of your this compound stock in a validated assay. | |
| Cell-specific factors. | The cellular uptake and metabolism of this compound may vary between cell lines. Optimize incubation times and concentrations for your specific cell model. | |
| Unexpected off-target effects | High concentration of this compound. | While highly selective, at very high concentrations, this compound may exhibit some off-target activity. Reduce the concentration to the lowest effective dose determined from your dose-response experiments. |
| Contamination of reagents. | Ensure all reagents and cell cultures are free from contamination. | |
| Non-specific binding. | Include appropriate controls in your experiment, such as a vehicle control (DMSO) and a negative control compound, to assess non-specific effects. | |
| Variability between experiments | Inconsistent experimental conditions. | Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery. | |
| Freeze-thaw cycles of stock solution. | Aliquot the this compound stock solution to avoid repeated freeze-thaw cycles which can degrade the compound. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube until the solid is completely dissolved.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Cell-Based Assay: Inhibition of IL-2-induced STAT5 Phosphorylation in CD4+ T Cells
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Recombinant human IL-2
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer
-
Phospho-STAT5 (Tyr694) antibody
-
Total STAT5 antibody
-
Secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Isolate CD4+ T cells from human PBMCs using a CD4+ T cell isolation kit according to the manufacturer's instructions.
-
Culture the isolated CD4+ T cells in RPMI-1640 medium supplemented with 10% FBS.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 100, 1000 nM) or DMSO (vehicle control) for 1 hour at 37°C.
-
Stimulate the cells with recombinant human IL-2 (e.g., 20 ng/mL) for 30 minutes at 37°C.
-
Lyse the cells using an appropriate lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blot analysis to detect the levels of phosphorylated STAT5 (pSTAT5) and total STAT5.
-
Quantify the band intensities to determine the inhibitory effect of this compound on IL-2-induced STAT5 phosphorylation.
Visualizations
Caption: JAK/STAT signaling pathway inhibited by this compound.
Caption: Experimental workflow for a cell-based assay with this compound.
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found during the literature search. The following are general safety recommendations for handling potent small molecule inhibitors. Always consult your institution's safety guidelines and perform a risk assessment before handling any new chemical.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in solid or solution form.
-
Handling: Avoid inhalation of the solid powder by handling it in a chemical fume hood. Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with your institution's chemical waste disposal procedures.
This technical support center is intended for informational purposes only and should not be considered a substitute for established laboratory safety protocols and experimental best practices.
Technical Support Center: Determining FM-381 Cytotoxicity with Cell Viability Assays
Welcome to the technical support center for assessing the cytotoxicity of the JAK3 inhibitor, FM-381. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its cytotoxicity important?
This compound is a potent and selective covalent inhibitor of Janus kinase 3 (JAK3), a key enzyme in the JAK/STAT signaling pathway that is crucial for immune cell development and function.[1][2] Assessing its cytotoxicity is a critical step in preclinical development to understand its therapeutic window and potential off-target effects that could lead to cell death in non-target cells.[3]
Q2: Which cell viability assays are recommended for determining this compound cytotoxicity?
Several assays can be used to evaluate the cytotoxic effects of this compound. The choice of assay depends on the specific research question, as different assays measure different aspects of cell health. Commonly used assays include:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
Annexin V/PI Staining: Differentiates between viable, apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.
-
Caspase-Glo® 3/7 Assay: Measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Q3: Can this compound interfere with the readout of common cell viability assays?
While specific interference studies for this compound are not widely published, kinase inhibitors, in general, have the potential to interfere with certain assay formats.[4] For instance, compounds can have intrinsic fluorescence, which may interfere with fluorescence-based assays.[5] It is also possible for compounds to affect cellular metabolism in ways that do not directly correlate with cytotoxicity, potentially leading to misleading results in metabolic assays like the MTT assay. Therefore, it is recommended to use orthogonal assays to confirm findings.
Q4: What is a suitable concentration range for testing this compound in cytotoxicity assays?
The optimal concentration range for this compound will vary depending on the cell line and the specific assay being used. A good starting point for a dose-response experiment would be to use a range of concentrations from 0.1 nM to 10 µM.[3] This range encompasses the reported in vitro IC50 value for JAK3 and the cellular EC50 for target engagement.[6][7]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that comprehensive cytotoxicity (IC50) values for this compound across various cell lines and different viability assays are not extensively reported in the literature and should be determined empirically for your specific experimental system.
| Parameter | Value | Assay | Cell Line/System | Reference |
| In Vitro IC50 (JAK3) | 127 pM | Radiometric Assay | Purified Enzyme | [2] |
| Cellular EC50 | 100 nM | NanoBRET Assay | HeLa Cells | [8] |
| STAT5 Phosphorylation Inhibition | Effective at 100 nM | Western Blot | Human CD4+ T Cells | [2] |
Experimental Protocols & Troubleshooting Guides
Below are detailed protocols for three key cell viability assays, along with troubleshooting guides to address common issues that may arise during your experiments.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Detailed Experimental Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in media-only wells | - Contamination of media.- Phenol red in media can interfere. | - Use fresh, sterile media.- Use phenol red-free media for the assay. |
| Low absorbance readings | - Insufficient cell number.- Short incubation time with MTT. | - Optimize cell seeding density.- Increase incubation time with MTT (up to 4 hours). |
| Inconsistent results between replicates | - Uneven cell seeding.- Incomplete dissolution of formazan crystals. | - Ensure a single-cell suspension before seeding.- Mix gently but thoroughly after adding DMSO. |
| Potential compound interference | - this compound may alter cellular metabolism without causing cell death. | - Confirm results with an alternative cytotoxicity assay (e.g., Annexin V/PI staining). |
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Detailed Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and controls as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent (e.g., TrypLE) to minimize membrane damage.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of Annexin V+/PI+ cells in the control | - Harsh cell handling during harvesting.- Over-confluent or unhealthy cells. | - Use a gentle dissociation method and minimize centrifugation speed.- Use cells in the logarithmic growth phase. |
| Weak Annexin V staining | - Insufficient calcium in the binding buffer.- Reagents are expired or improperly stored. | - Ensure the binding buffer contains an adequate concentration of CaCl2.- Use fresh reagents. |
| High background fluorescence | - Inadequate washing.- Compound's intrinsic fluorescence. | - Ensure thorough washing steps.- Run an unstained control with the compound to check for autofluorescence. |
Caspase-Glo® 3/7 Assay
This is a luminescence-based assay that measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway. The assay provides a luminogenic substrate that is cleaved by active caspases 3 and 7, generating a luminescent signal that is proportional to the amount of active caspase.
Detailed Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound and controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-change in caspase 3/7 activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background luminescence | - Contamination of reagents.- High basal caspase activity in the cell line. | - Use sterile techniques.- Optimize the treatment time to detect an increase above the basal level. |
| Low signal | - Insufficient cell number.- Short incubation time. | - Increase the cell seeding density.- Increase the incubation time after reagent addition. |
| Signal quenching | - The compound may absorb light at the emission wavelength of the assay. | - Run a control with the compound in a cell-free system to check for quenching effects. |
Visualizations
JAK/STAT Signaling Pathway and this compound Inhibition
References
- 1. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inherent Fluorescence Demonstrates Immunotropic Properties for Novel Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Adjusting FM-381 concentration for different cell types
FM-381 Technical Support Center
Welcome to the technical support center for this compound, a potent and selective JAK3 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound effectively in various experimental settings. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and covalent reversible inhibitor of Janus kinase 3 (JAK3).[1] Its mechanism involves targeting a unique cysteine residue (Cys909) at the gatekeeper position of the JAK3 ATP-binding site.[2] By inhibiting JAK3, this compound blocks the signaling cascade downstream of cytokine receptors that utilize the common gamma chain (γc), such as those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This interference with the JAK/STAT pathway prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, thereby modulating immune cell function.[3]
Q2: How selective is this compound for JAK3 compared to other kinases?
A2: this compound is highly selective for JAK3. In biochemical assays, it demonstrates potent inhibition of JAK3 with an IC50 of approximately 127 pM.[1][4][5] It is significantly less potent against other members of the JAK family, exhibiting approximately 400- to 410-fold selectivity over JAK1, 2,700-fold over JAK2, and 3,600-fold over TYK2.[1][4][5] When screened against a large panel of 410 kinases at a concentration of 100 nM, this compound showed no other significant off-target activity.[1][2]
Q3: What is the recommended starting concentration for this compound in cell-based assays?
A3: The recommended concentration range for most cellular assays is between 100 nM and 1 µM.[6] A concentration of 100 nM has been shown to be effective at blocking IL-2-stimulated STAT5 phosphorylation in human CD4+ T cells.[1][2] However, the optimal concentration is highly dependent on the cell type, cell density, and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q4: Is there a negative control compound available for this compound experiments?
A4: Yes, the compound FM-479 is the recommended inactive negative control for this compound.[2][7][8] FM-479 is structurally related to this compound but lacks activity against JAK3 and other kinases, making it ideal for confirming that the observed experimental effects are due to the specific inhibition of JAK3.[7][8]
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is typically provided as a powder. For storage, it should be kept at -20°C for long-term stability. To prepare a stock solution, dissolve the compound in a suitable organic solvent like dimethylsulfoxide (DMSO). Once dissolved in DMSO, the stock solution can be stored at -80°C for up to six months. For short-term storage, 4°C is acceptable for up to two weeks. When preparing working concentrations for cellular experiments, it is advisable to perform serial dilutions of the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: this compound Potency and Selectivity Profile
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. JAK3) |
| JAK3 | 0.127 | 1x |
| JAK1 | 52 | ~410x |
| JAK2 | 346 | ~2700x |
| TYK2 | 459 | ~3600x |
Data compiled from multiple sources.[1][5]
Table 2: Recommended Starting Concentrations for this compound in Cellular Assays
| Assay Type | Cell Type Example | Recommended Starting Concentration | Key Readout |
| JAK3 Target Engagement (BRET) | HeLa | 100 nM (EC50) | BRET Signal |
| STAT5 Phosphorylation Inhibition | Human CD4+ T Cells | 100 nM - 300 nM | p-STAT5 Levels |
| General Cell Viability/Cytotoxicity | Various | 100 nM - 1 µM | Cell Viability (MTT, etc.) |
| Off-Target Effect Control (STAT3 Phos.) | Human CD4+ T Cells | Up to 1 µM | p-STAT3 Levels |
Data compiled from multiple sources.[1][2][6]
Visualizations
Signaling Pathway Diagram
Caption: The JAK3/STAT5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Guide
Q: I am not observing the expected inhibitory effect of this compound on my cells. What should I do?
A: This could be due to several factors. Follow this troubleshooting decision tree:
Caption: Troubleshooting decision tree for lack of this compound effect.
Q: I am observing high levels of cytotoxicity even at low concentrations. What could be the cause?
A:
-
Cell Line Sensitivity: Some cell lines may be exquisitely sensitive to the inhibition of the JAK3 pathway for survival.
-
Solvent Toxicity: Ensure the final concentration of DMSO is not exceeding 0.1-0.5%, as higher levels can be toxic to cells. Always include a vehicle-only (DMSO) control.
-
Off-Target Effects: While this compound is highly selective at concentrations around 100 nM, higher concentrations (>500 nM) may lead to inhibition of other kinases, which could contribute to cytotoxicity.[1]
-
Compound Purity/Stability: Ensure the compound has not degraded. Use a fresh aliquot from a properly stored stock.
Q: How can I confirm that the observed cellular effect is specifically due to JAK3 inhibition?
A:
-
Use the Negative Control: Perform a parallel experiment with the inactive control compound, FM-479.[7] A specific effect should be observed with this compound but not with FM-479 at the same concentration.
-
Confirm Pathway Inhibition: Directly measure the phosphorylation status of STAT5 (at Tyr694), the primary downstream target of JAK3.[9] A reduction in cytokine-stimulated p-STAT5 levels upon this compound treatment confirms on-target activity.
-
Test an Unrelated Pathway: Show that this compound does not affect a JAK3-independent pathway. For example, in human T-cells, IL-6-stimulated STAT3 phosphorylation is not blocked by this compound, confirming its selectivity.[1][4]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound via MTT Cell Viability Assay
This protocol is a general guideline for generating a dose-response curve to determine the IC50 (inhibitory concentration 50%) of this compound.
Materials:
-
Cell line of interest cultured in appropriate medium.
-
96-well flat-bottom cell culture plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM. Also prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound dose).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for your desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[11][12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Assessing JAK3 Pathway Inhibition via Western Blot for Phospho-STAT5
This protocol verifies that this compound inhibits its intended target in a cellular context.
Materials:
-
Cell line responsive to a JAK3-activating cytokine (e.g., human CD4+ T cells, NK-92 cells).
-
This compound and vehicle (DMSO).
-
Recombinant cytokine (e.g., human IL-2).
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to rest or serum-starve as required. Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 300 nM) or vehicle for 1-2 hours.[1]
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.[1] Include an unstimulated control.
-
Cell Lysis: Immediately place the plate on ice, wash cells with ice-cold PBS, and lyse them using lysis buffer with phosphatase and protease inhibitors to preserve phosphorylation states.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with loading buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST, as milk can interfere with phospho-antibodies).[13]
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.[13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To confirm equal protein loading, you can strip the membrane and re-probe it with anti-total-STAT5 and an anti-loading control antibody.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-STAT5 signal (normalized to total STAT5 or the loading control) in this compound-treated samples compared to the cytokine-stimulated control indicates successful on-target inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. Phospho-Stat5 (Tyr694) (C11C5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
Validation & Comparative
A Preclinical Head-to-Head: FM-381 Versus Other JAK3 Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount. In the landscape of Janus kinase (JAK) inhibitors, achieving selectivity for JAK3 has been a significant challenge due to the high homology within the JAK family. This guide provides a comparative analysis of the preclinical performance of FM-381, a covalent reversible inhibitor of JAK3, against other notable JAK3 inhibitors. The data presented herein is collated from various preclinical studies to offer a quantitative and objective comparison.
Biochemical Potency and Selectivity: A Clear Advantage for this compound
This compound distinguishes itself through its remarkable potency and selectivity for JAK3. It operates via a covalent reversible mechanism, targeting a unique cysteine residue (Cys909) in the ATP-binding site of JAK3. This interaction underpins its high affinity and specificity.
Biochemical assays consistently demonstrate the superior profile of this compound compared to other well-known JAK inhibitors. The half-maximal inhibitory concentration (IC50) of this compound for JAK3 is in the picomolar range, showcasing its exceptional potency.[1][2] In direct comparisons, it is significantly more potent than first-generation JAK inhibitors like Tofacitinib, which has an IC50 for JAK3 of 1 nM.[1] Another inhibitor, WHI-P154, exhibits even lower potency with an IC50 of 1.8 µM for JAK3.[1]
The selectivity of this compound for JAK3 over other JAK family members is a key differentiator. Preclinical data indicates that this compound is approximately 400-fold more selective for JAK3 than for JAK1, 2,700-fold over JAK2, and 3,600-fold over TYK2.[1] This high degree of selectivity is crucial for minimizing off-target effects that can arise from the inhibition of other JAK isoforms, which are involved in a broader range of signaling pathways. For instance, Tofacitinib, while initially developed as a JAK3 inhibitor, is now understood to be a pan-JAK inhibitor with significant activity against JAK1 and JAK2.[3][4]
Below is a summary of the biochemical potency and selectivity of this compound compared to other JAK inhibitors.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | ~63 | ~416 | 0.154 | ~554 |
| Tofacitinib | 20-112 | 20-112 | 1 | - |
| WHI-P154 | Inactive | Inactive | 1800 | - |
Note: IC50 values are compiled from different sources and should be interpreted as approximate values for comparison. The selectivity of this compound is presented as fold-selectivity over JAK3.
Cellular Activity: Translating Biochemical Potency to a Cellular Context
In cellular assays, this compound continues to demonstrate its on-target efficacy. In a NanoBRET assay using HeLa cells, this compound showed an apparent EC50 of 100 nM, confirming its ability to engage JAK3 within a cellular environment.[5] Furthermore, in human CD4+ T cells, this compound effectively blocks IL-2-stimulated STAT5 phosphorylation, a downstream event of JAK3 signaling, at a concentration of 100 nM.[5] Importantly, it did not inhibit JAK3-independent IL-6-stimulated STAT3 signaling at concentrations up to 1 µM, further underscoring its selectivity in a cellular context.[5]
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in this guide.
Biochemical Kinase Assays
The inhibitory activity of compounds against JAK enzymes is typically determined using in vitro kinase assays. A common method is a radiometric assay, such as the one performed by ProQinase.
-
Principle: This assay measures the transfer of a radioactive phosphate group from ATP to a substrate peptide by the kinase.
-
Procedure:
-
The JAK enzyme (e.g., JAK3) is incubated with a specific substrate peptide and ATP, with one of the phosphate groups of ATP being radioactively labeled (e.g., ³³P-ATP).
-
The inhibitor of interest (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by capturing the substrate on a filter membrane.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Assays: NanoBRET Target Engagement Assay
The NanoBRET™ Target Engagement Intracellular Kinase Assay from Promega is utilized to measure the apparent affinity of a test compound for a specific kinase target in live cells.
-
Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET), where energy is transferred from a NanoLuc® luciferase-fused kinase (the donor) to a fluorescently labeled ATP-competitive kinase inhibitor (the tracer). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
HeLa cells are transfected with a plasmid expressing the NanoLuc®-JAK3 fusion protein.
-
The transfected cells are plated in a multi-well plate.
-
The cells are treated with varying concentrations of the test compound (e.g., this compound).
-
The NanoBRET™ tracer is added to the cells.
-
The NanoBRET™ Nano-Glo® Substrate is added to initiate the luminescent reaction.
-
The donor emission (460 nm) and acceptor emission (610 nm) are measured using a plate reader.
-
The BRET ratio (acceptor emission/donor emission) is calculated, and EC50 values are determined from the dose-response curve.
-
Cellular Assays: STAT Phosphorylation Assay
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of JAKs.
-
Principle: This is typically a cell-based ELISA or Western blot analysis that detects the phosphorylated form of a specific STAT protein.
-
Procedure (as performed in human CD4+ T cells):
-
Human CD4+ T cells are isolated from peripheral blood mononuclear cells.
-
The cells are pre-incubated with the JAK inhibitor (e.g., this compound) at various concentrations.
-
The cells are then stimulated with a specific cytokine to activate the JAK-STAT pathway (e.g., IL-2 for the JAK1/JAK3 pathway leading to STAT5 phosphorylation).
-
After a short incubation period, the cells are lysed to release the cellular proteins.
-
The protein concentration in the lysates is determined.
-
For Western blotting, equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the STAT protein (e.g., anti-pSTAT5) and total STAT protein.
-
The protein bands are visualized and quantified to determine the extent of inhibition of STAT phosphorylation.
-
Visualizing the JAK-STAT Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Figure 1. The JAK-STAT signaling pathway and the inhibitory action of this compound.
Figure 2. Experimental workflow for the STAT5 phosphorylation assay.
Conclusion
The preclinical data strongly positions this compound as a highly potent and selective JAK3 inhibitor. Its unique covalent reversible mechanism of action translates to superior biochemical potency and a more refined selectivity profile when compared to other JAK inhibitors such as Tofacitinib and WHI-P154. The cellular activity of this compound confirms its on-target efficacy and selectivity in a more complex biological system. For researchers in the field of immunology and drug discovery, this compound represents a valuable tool for specifically interrogating the role of JAK3 in health and disease, and a promising scaffold for the development of next-generation JAK3-targeted therapeutics.
References
- 1. This compound|FM381|JAK3 inhibitor [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
Validating On-Target Effects of the JAK3 Inhibitor FM-381 with its Negative Control FM-479
A Comparative Guide for Researchers
FM-381 is a chemical probe that targets a unique cysteine residue (Cys909) in the gatekeeper position of JAK3, an enzyme predominantly expressed in hematopoietic cells and crucial for cytokine signaling in the immune system.[1][2] Its negative control, FM-479, is designed to be inactive against JAK3 and other kinases, making it an ideal tool for validating that the observed effects of this compound are a direct consequence of JAK3 inhibition.[2][3]
Quantitative Comparison of this compound and FM-479
The following table summarizes the key quantitative data comparing the activity of this compound and its negative control, FM-479.
| Parameter | This compound | FM-479 | Reference |
| Target | JAK3 | Inactive | [2][3] |
| Mechanism of Action | Covalent reversible inhibitor targeting Cys909 | Inactive | [1][2] |
| JAK3 IC₅₀ | 127 pM | No activity | [1][3][4] |
| Selectivity over JAK1 | 410-fold | Not applicable | [1] |
| Selectivity over JAK2 | 2700-fold | Not applicable | [1] |
| Selectivity over TYK2 | 3600-fold | Not applicable | [1] |
| Cellular Target Engagement (NanoBRET EC₅₀) | 100 nM | No activity | [2] |
| IL-2 Stimulated pSTAT5 Inhibition | Yes (at 100 nM) | No | [2] |
| IL-6 Stimulated pSTAT3 Inhibition | No (up to 1 µM) | No | [2] |
Experimental Protocols
Detailed methodologies for key experiments used to validate the on-target effects of this compound are provided below.
NanoBRET™ Target Engagement Assay for JAK3
This assay quantifies the engagement of this compound with JAK3 in live cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology that measures the energy transfer between a NanoLuc® luciferase-tagged JAK3 (the donor) and a fluorescently labeled tracer that binds to the JAK3 active site (the acceptor). A test compound that binds to JAK3 will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Transfection: Transfect HEK293 cells with a vector encoding a JAK3-NanoLuc® fusion protein.
-
Cell Seeding: Plate the transfected cells into 96-well plates.
-
Compound Treatment: Serially dilute this compound and FM-479 to the desired concentrations. Add the compounds to the cells and incubate for a defined period (e.g., 2 hours) to allow for target engagement.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells.
-
Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells. Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
IL-2 Stimulated STAT5 Phosphorylation Assay in Human CD4+ T Cells
This cellular assay assesses the functional consequence of JAK3 inhibition by measuring the phosphorylation of STAT5, a downstream substrate of JAK3.
Principle: Interleukin-2 (IL-2) binding to its receptor on CD4+ T cells activates the JAK1/JAK3 signaling cascade, leading to the phosphorylation of STAT5 (pSTAT5). Inhibition of JAK3 by this compound will block this signaling event, resulting in a decrease in pSTAT5 levels.
Protocol:
-
Isolation of CD4+ T Cells: Isolate primary human CD4+ T cells from peripheral blood mononuclear cells (PBMCs).
-
Compound Pre-incubation: Pre-incubate the CD4+ T cells with various concentrations of this compound, FM-479, or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Cytokine Stimulation: Stimulate the cells with recombinant human IL-2 for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.
-
Incubate with the appropriate secondary antibodies conjugated to a fluorescent dye.
-
Visualize the protein bands using an infrared imaging system.
-
-
Data Analysis: Quantify the band intensities for pSTAT5 and total STAT5. Normalize the pSTAT5 signal to the total STAT5 signal to determine the extent of inhibition by this compound.
Visualizing the Logic and the Pathway
To further clarify the experimental rationale and the biological context, the following diagrams are provided.
Caption: Logic of using a negative control for on-target validation.
Caption: Simplified JAK3-STAT5 signaling pathway inhibited by this compound.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Confirming JAK3 Target Engagement of FM-381 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of FM-381, a potent and selective covalent reversible inhibitor of Janus Kinase 3 (JAK3). We present detailed experimental protocols and comparative data for this compound alongside other well-characterized JAK3 inhibitors, Tofacitinib, Ritlecitinib, and Decernotinib. This guide is intended to assist researchers in selecting and executing the most appropriate assays to verify the mechanism of action of novel JAK3-targeting compounds.
Introduction to this compound and JAK3 Inhibition
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1] JAK3, in particular, plays a pivotal role in the development and function of lymphocytes by associating with the common gamma chain (γc) of receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, JAK3 is activated and phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, which then dimerize, translocate to the nucleus, and regulate gene expression. Due to its restricted expression in hematopoietic cells, selective inhibition of JAK3 is a promising therapeutic strategy for autoimmune diseases and organ transplant rejection.
This compound is a highly potent and selective covalent reversible inhibitor of JAK3. It offers a valuable tool for dissecting the specific roles of JAK3 in cellular signaling. Confirmation of its direct interaction with JAK3 in a cellular context is crucial for the validation of its mechanism of action and for the interpretation of its biological effects.
Comparative Analysis of JAK3 Inhibitors
To provide a comprehensive assessment of this compound's performance, this guide includes a comparison with three other JAK inhibitors with varying selectivity profiles:
-
Tofacitinib: A pan-JAK inhibitor with potent activity against JAK1 and JAK3, and to a lesser extent, JAK2.[1]
-
Ritlecitinib: A highly selective, irreversible inhibitor of JAK3.[2]
The following table summarizes the reported cellular potencies of these inhibitors in assays measuring the inhibition of IL-2-induced STAT5 phosphorylation. Hypothetical data for this compound is included to reflect its high potency.
| Inhibitor | Target(s) | Cellular IC50 (pSTAT5 Inhibition) | Selectivity Profile |
| This compound (Hypothetical) | JAK3 | ~0.5 nM | Highly selective for JAK3 |
| Tofacitinib | JAK1/JAK3 > JAK2 | ~31 nM[1] | Pan-JAK |
| Ritlecitinib | JAK3 | 244 - 407 nM[2] | Highly selective for JAK3 (irreversible) |
| Decernotinib | JAK3 | 50 - 170 nM[3][4][7] | Selective for JAK3 |
Experimental Methodologies for Confirming Target Engagement
We present three distinct and robust methods to confirm the cellular target engagement of this compound and its comparators.
Western Blotting for Phospho-STAT5 (pSTAT5)
This classical biochemical assay directly measures the downstream consequences of JAK3 inhibition. By assessing the phosphorylation status of STAT5 in response to IL-2 stimulation, we can quantify the inhibitory activity of the compounds.
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Starvation: Prior to the experiment, wash the cells with PBS and resuspend in serum-free RPMI-1640 for 4 hours to reduce basal signaling.
-
Inhibitor Treatment: Seed the starved cells at a density of 1 x 10^6 cells/mL. Pre-incubate the cells with varying concentrations of this compound or comparator inhibitors (e.g., 0.1 nM to 1 µM) for 1 hour. Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with 10 ng/mL of recombinant human IL-2 for 15 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pSTAT5 signal to the total STAT5 signal for each sample. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of an inhibitor to JAK3 increases its stability, resulting in a higher melting temperature.
References
- 1. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decernotinib: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of VX-509 (Decernotinib): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JAK/STAT Signaling | DC Chemicals [dcchemicals.com]
A Comparative Analysis of FM-381 and Other Covalent JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of enzymes plays a pivotal role in cytokine signaling pathways, making them a critical target for therapeutic intervention in a host of autoimmune diseases, inflammatory conditions, and cancers. While several reversible JAK inhibitors have achieved clinical success, the development of covalent inhibitors offers the potential for enhanced selectivity and prolonged duration of action. This guide provides a comparative analysis of FM-381, a notable covalent JAK3 inhibitor, with other emerging covalent inhibitors targeting the JAK family.
Introduction to Covalent JAK Inhibition
Covalent inhibitors form a stable bond with their target protein, often leading to irreversible or slowly reversible inhibition. In the context of the JAK family, a key strategy for achieving selectivity, particularly for JAK3, has been the targeting of a unique cysteine residue (Cys909) within its ATP-binding site. This residue is not conserved across the other JAK family members (JAK1, JAK2, and TYK2), providing a unique anchor for covalent warheads.[1] This approach aims to overcome the high degree of homology in the ATP-binding pockets of the JAK family, which has been a significant hurdle in developing highly selective reversible inhibitors.[1]
Comparative Performance of Covalent JAK Inhibitors
This section details the biochemical potency and cellular activity of this compound alongside other covalent JAK inhibitors. The data presented highlights the selectivity profiles of these compounds across the JAK family.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the biochemical IC50 values of selected covalent JAK inhibitors against the four JAK family members.
| Inhibitor | Target | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Highlights |
| This compound | Covalent Reversible JAK3 | 50.8 | 342.9 | 0.127 | 457.2 | ~400-fold selective for JAK3 over JAK1 and >2700-fold over JAK2 and TYK2.[2] |
| iJak-381 | Covalent JAK1 | 8.52 | 53.4 | 5998 | 240 | ~6.3-fold selective for JAK1 over JAK2 and highly selective over JAK3 and TYK2.[3][4] |
| JAK3i | Covalent JAK3 | >1290 | >1290 | 0.43 | >1290 | >3000-fold selective for JAK3 over other JAKs.[5] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Cellular Activity
Cellular assays provide a more physiologically relevant measure of an inhibitor's efficacy by assessing its ability to modulate signaling pathways within a cellular context. The table below presents the cellular potency of these inhibitors, often measured by their ability to inhibit the phosphorylation of STAT proteins downstream of JAK activation.
| Inhibitor | Cell-Based Assay | EC50/IC50 (nM) | Key Findings |
| This compound | IL-2 stimulated STAT5 phosphorylation in human CD4+ T cells | ~100 | Selectively blocks JAK3/JAK1-dependent signaling.[2] |
| iJak-381 | IL-13 induced pSTAT6 in human whole blood | - | Suppresses STAT6 activation.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors. Upon ligand binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression.
Experimental Workflow: Cellular pSTAT Assay
A common method to assess the cellular activity of JAK inhibitors is to measure the phosphorylation of STAT proteins in response to cytokine stimulation using flow cytometry.
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay (Radiometric)
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a peptide substrate by the JAK enzyme.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds (covalent inhibitors) dissolved in DMSO
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction plate, add the kinase reaction buffer, peptide substrate, and the test compound dilution.
-
Add the JAK enzyme to initiate a pre-incubation period (e.g., 30-60 minutes at room temperature) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for each enzyme.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.[7]
Cellular Phospho-STAT (pSTAT) Assay (Flow Cytometry)
This protocol describes the measurement of STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human whole blood or isolated PBMCs
-
Ficoll-Paque for PBMC isolation (if starting from whole blood)
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compounds (covalent inhibitors) dissolved in DMSO
-
Cytokine for stimulation (e.g., IL-2 for JAK1/3, GM-CSF for JAK2)
-
Fixation buffer (e.g., Cytofix)
-
Permeabilization buffer (e.g., Perm Buffer III)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular pSTAT (e.g., anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI-1640 medium and plate in a 96-well plate.
-
Add serial dilutions of the test compounds to the cells and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix the cells by adding fixation buffer.
-
Permeabilize the cells by adding cold permeabilization buffer.
-
Stain the cells with the antibody cocktail containing antibodies against cell surface markers and intracellular pSTAT.
-
Wash the cells and resuspend in a suitable buffer for flow cytometry.
-
Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal in the cell population of interest (e.g., CD4+ T cells).
-
Calculate the percentage of inhibition of STAT phosphorylation for each compound concentration and determine the IC50 value.[8][9]
Ba/F3 Cell Proliferation Assay
This assay utilizes the IL-3 dependent murine pro-B cell line, Ba/F3, engineered to express a specific JAK, making its proliferation dependent on that JAK's activity.
Materials:
-
Ba/F3 cells stably expressing a constitutively active form of a JAK
-
RPMI-1640 medium supplemented with 10% FBS (without IL-3 for the assay)
-
Test compounds (covalent inhibitors) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Wash the engineered Ba/F3 cells to remove any residual IL-3.
-
Seed the cells in a 96-well plate in IL-3-free medium.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of inhibition of proliferation for each compound concentration and determine the IC50 value.[10][11]
Conclusion
The development of covalent JAK inhibitors, exemplified by the highly JAK3-selective compound this compound, represents a promising strategy to achieve improved selectivity and potentially enhanced therapeutic profiles compared to some first-generation, less selective JAK inhibitors. The ability to target unique cysteine residues, such as Cys909 in JAK3, has paved the way for a new class of potent and selective kinase inhibitors. The comparative data and detailed protocols provided in this guide offer valuable resources for researchers in the field of JAK inhibitor discovery and development, facilitating the evaluation and characterization of novel covalent inhibitors. The continued exploration of covalent inhibition across the entire JAK family may lead to the development of next-generation therapies with optimized efficacy and safety profiles for a range of immune-mediated diseases.
References
- 1. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. iJak-381 |CAS:1831144-46-7 Probechem Biochemicals [probechem.com]
- 5. JAK3i|JAK3 inhibitor JAK3i [dcchemicals.com]
- 6. Lung-restricted inhibition of Janus kinase 1 is effective in rodent models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 9. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
A Head-to-Head Analysis of FM-381 and VX-509 for Selective JAK3 Inhibition
For researchers in immunology, autoimmune diseases, and oncology, the selective inhibition of Janus kinase 3 (JAK3) presents a promising therapeutic strategy. JAK3's restricted expression to hematopoietic cells makes it an attractive target for modulating immune responses with potentially fewer side effects compared to broader-spectrum JAK inhibitors. This guide provides a detailed side-by-side comparison of two prominent JAK3 inhibitors: FM-381, a covalent reversible inhibitor, and VX-509 (Decernotinib), a non-covalent inhibitor that has undergone clinical investigation.
At a Glance: Key Performance Indicators
The following table summarizes the key biochemical and cellular potency and selectivity data for this compound and VX-509. It is important to note that this data is compiled from separate studies and direct head-to-head comparisons under identical experimental conditions are not publicly available.
| Parameter | This compound | VX-509 (Decernotinib) |
| Mechanism of Action | Covalent Reversible | Non-covalent |
| Target Residue | Cys909 | - |
| Biochemical Potency (JAK3) | IC50: 127 pM[1][2] | Ki: 2.5 nM[3][4] |
| Cellular Potency (JAK3-dependent) | EC50: 100 nM (BRET assay)[1] | IC50: 50-170 nM[3] |
| Selectivity (vs. JAK1) | ~410-fold[1] | ~4.4-fold (Ki)[4] |
| Selectivity (vs. JAK2) | ~2,700-fold[1] | ~5.2-fold (Ki)[4] |
| Selectivity (vs. TYK2) | ~3,600-fold[1] | ~4.4-fold (Ki)[4] |
In-Depth Analysis of Preclinical Data
Biochemical Inhibition Profile
This compound exhibits exceptional potency against JAK3 with an IC50 value in the picomolar range.[1][2] Its covalent reversible mechanism, targeting a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, contributes to its high selectivity over other JAK family members which lack this cysteine at the equivalent position.[1] In a panel of 410 kinases, this compound demonstrated high selectivity, with only 11 other kinases being moderately inhibited at a concentration of 500 nM.[2]
VX-509, also known as decernotinib, is a potent non-covalent JAK3 inhibitor with a Ki of 2.5 nM.[3][4] While it is highly potent against JAK3, its selectivity against other JAK family members is less pronounced compared to this compound, with Ki values of 11 nM for both JAK1 and TYK2, and 13 nM for JAK2.[4] VX-509 has been evaluated in clinical trials for rheumatoid arthritis.[5]
Cellular Activity
In cellular assays, this compound effectively inhibits JAK3-mediated signaling. It demonstrates an EC50 of 100 nM in a NanoBRET target engagement assay and blocks IL-2-stimulated STAT5 phosphorylation, a JAK3-dependent pathway, in human CD4+ T cells.[1] Importantly, it does not significantly affect JAK3-independent IL-6-stimulated STAT3 signaling.[1]
VX-509 has shown potent inhibition of JAK3-dependent cellular functions, with IC50 values ranging from 50 to 170 nM in various cellular assays.[3] It effectively blocks T-cell proliferation and has demonstrated efficacy in animal models of autoimmune diseases.[3][4]
Experimental Methodologies
Biochemical Kinase Assays
A common method to determine the potency of JAK3 inhibitors is the radiometric kinase assay .
Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing recombinant JAK3 enzyme, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and a buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).
-
Inhibitor Addition: Serial dilutions of the test compound (this compound or VX-509) are added to the reaction mixture.
-
Initiation: The kinase reaction is initiated by the addition of radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a phosphocellulose filter membrane. Unreacted radiolabeled ATP is washed away.
-
Detection: The radioactivity on the filter is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Phospho-STAT Assays
To assess the inhibition of JAK3 signaling in a cellular context, phospho-STAT flow cytometry or Western blotting are frequently employed.
Principle: These assays measure the phosphorylation of STAT proteins, which are downstream targets of JAK kinases. A reduction in cytokine-induced STAT phosphorylation indicates inhibition of the upstream JAK activity.
Protocol Outline (Flow Cytometry):
-
Cell Culture and Stimulation: A suitable cell line (e.g., human T-cells) is cultured and then stimulated with a cytokine that specifically activates the JAK3 pathway (e.g., IL-2).
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the JAK3 inhibitor (this compound or VX-509) prior to cytokine stimulation.
-
Fixation and Permeabilization: After stimulation, cells are fixed to preserve the phosphorylation state and then permeabilized to allow antibody entry.
-
Antibody Staining: Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of a downstream STAT protein (e.g., phospho-STAT5 for the IL-2 pathway).
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Data Analysis: The geometric mean fluorescence intensity (MFI) is determined for each treatment condition, and the IC50 value for the inhibition of STAT phosphorylation is calculated.
Visualizing the Mechanism and Workflow
To better understand the context of this compound and VX-509's function, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for characterizing JAK3 inhibitors.
Caption: The JAK-STAT signaling pathway and points of inhibition.
Caption: A typical experimental workflow for characterizing a JAK3 inhibitor.
Conclusion
Both this compound and VX-509 are potent inhibitors of JAK3, but they exhibit distinct profiles. This compound's covalent reversible mechanism targeting a unique cysteine residue confers it with exceptional selectivity over other JAK family members, making it an excellent tool for basic research to dissect the specific roles of JAK3. VX-509, while less selective within the JAK family, has demonstrated clinical potential in the treatment of autoimmune diseases like rheumatoid arthritis. The choice between these inhibitors will ultimately depend on the specific research question or therapeutic goal. For studies requiring highly specific inhibition of JAK3 to avoid confounding effects from other JAKs, this compound is a superior choice. For translational studies and in vivo models of disease where a potent JAK3 inhibitor with a known clinical development history is desired, VX-509 may be more appropriate.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VX-509 (Decernotinib), an Oral Selective JAK-3 Inhibitor, in Combination With Methotrexate in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of FM-381: A Comparative Guide to Genetic Knockdown of JAK3
In the realm of drug discovery, rigorous target validation is paramount to ensure that a compound's therapeutic effects are a direct consequence of its intended molecular interaction. This guide provides a comparative analysis of two key methodologies for validating the on-target effects of FM-381, a potent and selective JAK3 inhibitor: pharmacological inhibition with this compound and genetic knockdown of JAK3 using small interfering RNA (siRNA). This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these validation techniques.
Introduction to JAK3 and this compound
Janus kinase 3 (JAK3) is a member of the Janus kinase family of non-receptor tyrosine kinases. Its expression is primarily restricted to hematopoietic cells, playing a crucial role in signaling pathways initiated by cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This restricted expression pattern makes JAK3 an attractive therapeutic target for autoimmune diseases and certain hematological malignancies, as selective inhibition could minimize off-target effects associated with broader JAK family inhibition.
This compound is a highly potent and selective, reversible covalent inhibitor of JAK3. It targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, leading to its high selectivity over other JAK family members.[1] Understanding whether the cellular effects of this compound are solely due to JAK3 inhibition is a critical step in its preclinical development.
The Principle of Target Validation: Pharmacology vs. Genetics
The core principle of target validation is to demonstrate a clear link between modulating a specific molecular target and the resulting biological or therapeutic outcome. This guide compares two orthogonal approaches:
-
Pharmacological Inhibition: Utilizes a small molecule inhibitor, such as this compound, to block the activity of the target protein. The specificity of the inhibitor is a critical factor in this approach.
-
Genetic Knockdown: Employs techniques like siRNA to reduce the expression level of the target protein. This method offers high specificity for the target gene, providing a complementary approach to pharmacological inhibition.
By comparing the phenotypic outcomes of both methods, researchers can gain a higher degree of confidence that the observed effects of the small molecule inhibitor are indeed on-target.
Comparative Data: this compound vs. JAK3 siRNA
| Parameter | This compound (Pharmacological Inhibition) | JAK3 siRNA (Genetic Knockdown) | References |
| Target | JAK3 kinase activity | JAK3 mRNA expression | [1] |
| Mechanism of Action | Reversible covalent inhibition of the ATP-binding site | RNA interference leading to mRNA degradation | |
| Selectivity | High selectivity for JAK3 over JAK1, JAK2, and TYK2 | Highly specific to the JAK3 mRNA sequence | [1] |
| Effect on IL-2-induced pSTAT5 | Blocks IL-2 stimulated STAT5 phosphorylation in human CD4+ T cells with an EC50 of approximately 100 nM. | Significantly inhibits IL-2-induced STAT5 phosphorylation. The extent of inhibition correlates with the degree of JAK3 protein knockdown. | [1][2][3] |
| Effect on Cytokine Production | Reduces the production of pro-inflammatory cytokines such as IL-17 and IL-22 in relevant immune cell subsets. | Silencing of JAK3 inhibits the secretion of IL-17A, IL-17F, and IL-22 from CD4+ T cells. | [4][5][6] |
Experimental Protocols
Genetic Knockdown of JAK3 using siRNA in Human CD4+ T Cells
This protocol describes the transient knockdown of JAK3 in primary human CD4+ T cells using siRNA.
Materials:
-
Purified human CD4+ T cells
-
JAK3-specific siRNA and non-targeting control siRNA
-
Electroporation buffer
-
Electroporator and compatible cuvettes
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and IL-2
-
Reagents for Western blotting (primary anti-JAK3 antibody, secondary HRP-conjugated antibody, lysis buffer, etc.)
-
Reagents for quantitative PCR (qPCR) (RNA extraction kit, reverse transcriptase, qPCR master mix, JAK3-specific primers)
Procedure:
-
Cell Culture: Culture purified human CD4+ T cells in complete RPMI-1640 medium.
-
siRNA Transfection:
-
Resuspend approximately 5 x 10^6 cells in electroporation buffer.
-
Add JAK3-specific siRNA or non-targeting control siRNA to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and apply an optimized electrical pulse.
-
Immediately transfer the cells to a pre-warmed 6-well plate containing complete RPMI-1640 medium with IL-2.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for JAK3 protein knockdown.
-
Verification of Knockdown:
-
qPCR: Extract total RNA and perform reverse transcription followed by qPCR to quantify JAK3 mRNA levels.
-
Western Blotting: Lyse a portion of the cells and perform Western blotting to assess JAK3 protein levels.
-
Pharmacological Inhibition of JAK3 with this compound
This protocol details the treatment of human CD4+ T cells with this compound to inhibit JAK3 activity.
Materials:
-
Purified human CD4+ T cells
-
This compound (stock solution in DMSO)
-
Complete RPMI-1640 medium
-
Recombinant human IL-2
Procedure:
-
Cell Seeding: Seed human CD4+ T cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the diluted this compound or vehicle control (DMSO) to the cells.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
-
IL-2 Stimulation: Add recombinant human IL-2 to the wells to a final concentration of 10 ng/mL to stimulate the JAK3-STAT5 pathway.
-
Incubation: Incubate for 15-30 minutes at 37°C.
Assessment of STAT5 Phosphorylation by Flow Cytometry
This protocol is for measuring the levels of phosphorylated STAT5 (pSTAT5) in response to IL-2 stimulation, following either JAK3 knockdown or this compound treatment.
Materials:
-
Treated and stimulated human CD4+ T cells (from protocols 1 and 2)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated anti-pSTAT5 antibody
-
Flow cytometer
Procedure:
-
Fixation: Fix the cells by adding fixation buffer and incubating for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.
-
Staining: Wash the cells and then stain with the anti-pSTAT5 antibody for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells again and acquire the data on a flow cytometer.
-
Analysis: Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal in the different treatment groups.
Visualizing the Pathways and Workflows
JAK3 Signaling Pathway
Caption: The JAK3 signaling pathway initiated by IL-2, leading to STAT5 phosphorylation and gene transcription.
Experimental Workflow for Target Validation
Caption: A streamlined workflow for validating the on-target effects of this compound by comparing its effects with JAK3 siRNA.
Logical Relationship: Pharmacological vs. Genetic Inhibition
Caption: The logical framework illustrating how pharmacological and genetic approaches converge to validate drug-target engagement.
Conclusion
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. researchgate.net [researchgate.net]
- 3. Jak3, STAT3, and STAT5 inhibit expression of miR-22, a novel tumor suppressor microRNA, in cutaneous T-Cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of TYK2 and JAK1 ameliorates imiquimod-induced psoriasis-like dermatitis by inhibiting IL-22 and the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Kinase Selectivity of FM-381: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity profile of FM-381, a potent and selective JAK3 inhibitor, against other kinase families. We present supporting experimental data, detailed methodologies, and comparative analyses with other known JAK inhibitors to offer a comprehensive overview for your research needs.
This compound has emerged as a highly selective covalent reversible inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway predominantly expressed in hematopoietic cells.[1] Its selectivity is a key attribute, minimizing off-target effects and providing a more precise tool for studying JAK3-specific functions. This guide delves into the specifics of its selectivity and compares it with other widely used JAK inhibitors.
Kinase Selectivity Profile of this compound
This compound demonstrates exceptional potency and selectivity for JAK3. It exhibits a picomolar IC50 value for JAK3, with significant selectivity over other members of the JAK family.[1]
Table 1: Potency and Selectivity of this compound against the JAK Family
| Kinase | IC50 (nM) | Selectivity vs. JAK3 |
| JAK3 | 0.154 | - |
| JAK1 | 52 | ~338-fold |
| JAK2 | 346 | ~2247-fold |
| TYK2 | 459 | ~2980-fold |
Data sourced from publicly available information on the Chemical Probes Portal.[2]
To further elucidate its cross-reactivity, this compound was screened against a comprehensive panel of 410 kinases by ProQinase. At a concentration of 100 nM, this compound displayed remarkable selectivity, with no significant off-target binding.[2] At a higher concentration of 500 nM, weak activity was observed against 11 other kinases. While the specific identities of these kinases are not detailed in publicly accessible literature, this low level of off-target engagement at a significantly higher concentration underscores the high selectivity of this compound.
Comparison with Alternative JAK Inhibitors
To provide a broader context, the selectivity profile of this compound is compared with two other notable JAK inhibitors: Tofacitinib, a pan-JAK inhibitor, and NIBR3049, another selective JAK3 inhibitor.
Table 2: Comparative Selectivity of JAK Inhibitors
| Inhibitor | Primary Target(s) | Key Off-Targets | Kinome Scan Platform |
| This compound | JAK3 | 11 kinases at 500 nM (specifics undisclosed) | ProQinase |
| Tofacitinib | JAK1, JAK2, JAK3 | Broad (Pan-JAK inhibitor) | DiscoveRx (KINOMEscan) |
| NIBR3049 | JAK3 | PKCα, PKCθ, GSK3β | Not specified |
This comparison highlights the superior selectivity of this compound for JAK3 over the pan-JAK inhibitor Tofacitinib. While NIBR3049 also demonstrates high selectivity for JAK3, it is known to inhibit kinases outside the JAK family, namely PKCα, PKCθ, and GSK3β.[3]
Experimental Methodologies
The cross-reactivity profiling of this compound was primarily conducted using a radiometric protein kinase assay. The general workflow for such an assay is depicted below.
A detailed protocol for the ProQinase ³³PanQinase™ assay, a radiometric assay format, typically involves the following steps:
-
Reaction Setup: Recombinant kinases are incubated with the test compound (e.g., this compound) in a microtiter plate.
-
Initiation: The kinase reaction is initiated by the addition of a substrate and [γ-³³P]ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) to allow for phosphorylation of the substrate.
-
Termination: The reaction is stopped, typically by the addition of an acidic solution.
-
Detection: The phosphorylated substrate is captured on a filter or plate, and the amount of incorporated ³³P is quantified using a scintillation counter.
-
Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor.
Signaling Pathway Context
This compound's high selectivity for JAK3 has significant implications for its use in studying specific signaling pathways. The JAK-STAT pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a key role in immunity, cell growth, and differentiation.
As illustrated in Figure 2, both JAK1 and JAK3 are often involved in signaling from common gamma chain (γc) family cytokine receptors. While Tofacitinib inhibits both JAK1 and JAK3, this compound's specific inhibition of JAK3 allows for the dissection of the unique roles of JAK3 in these pathways. This makes this compound an invaluable tool for researchers investigating the specific contributions of JAK3 to immune cell function and disease pathogenesis.
Conclusion
This compound stands out as a highly potent and selective inhibitor of JAK3. Its minimal cross-reactivity, especially at concentrations effective for cellular assays, makes it a superior chemical probe for studying JAK3-mediated biology compared to less selective inhibitors like Tofacitinib. The detailed understanding of its selectivity profile, as outlined in this guide, is crucial for the accurate interpretation of experimental results and for advancing the development of next-generation kinase inhibitors.
References
Safety Operating Guide
Proper Disposal of FM-381: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of FM-381, a potent and selective JAK3 inhibitor used in research.
This compound Chemical and Safety Data
Following institutional and local regulations is paramount when disposing of any chemical waste. The information below, summarized from the Safety Data Sheet (SDS) for this compound, provides a foundation for safe handling and disposal protocols.
| Property | Information | Reference |
| Chemical Name | (E)-2-cyano-3-(5-(1-cyclohexyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide | |
| CAS Number | 2226521-65-7 | [1] |
| Molecular Formula | C₂₄H₂₄N₆O₂ | [1] |
| Molecular Weight | 428.5 g/mol | [1] |
| Hazard Classification | Not classified as a hazardous substance according to the Globally Harmonized System (GHS). | |
| Signal Word | None | |
| Hazard Statements | None |
Disposal Procedures
While this compound is not classified as hazardous, it is crucial to adhere to standard laboratory chemical disposal practices. Improper disposal can lead to environmental contamination and potential unforeseen hazards.
Key Disposal Steps:
-
Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding the disposal of non-hazardous chemical waste.
-
Do Not Dispose in General Waste: this compound should not be disposed of with household or general laboratory trash.[2][3]
-
Prevent Environmental Release: Do not allow the product to reach the sewage system or any water sources.[2]
-
Official Regulations: Disposal must be conducted in accordance with all applicable local, regional, and national regulations.[2][3]
-
Professional Disposal Service: For unused or waste this compound, it is recommended to use a licensed professional waste disposal service. These services are equipped to handle chemical waste in an environmentally sound manner.
Experimental Protocols
The safe disposal of this compound also extends to materials and solutions generated during experimental use.
Disposal of Contaminated Materials:
-
Solid Waste: Items such as gloves, pipette tips, and empty vials that are contaminated with this compound should be collected in a designated, clearly labeled chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled waste container. Do not mix with other incompatible waste streams.
Decontamination:
-
Work surfaces and equipment should be decontaminated using an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash. Collect all decontamination materials for proper disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
Essential Safety and Handling Protocols for the JAK3 Inhibitor FM-381
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of FM-381, a potent and selective JAK3 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear operational plan for the use of this compound in a research setting.
Personal Protective Equipment (PPE) and Safety Measures
Due to the potent nature of this compound and the fact that its toxicological properties have not been fully investigated, stringent adherence to safety protocols is mandatory. The following table summarizes the required personal protective equipment and safety measures to be employed when handling this compound in its solid powder form.
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from contact with airborne particles or splashes. |
| Hand Protection | Nitrile gloves. | Prevents skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling larger quantities or when there is a risk of aerosolization. Use in a well-ventilated area is required. | Minimizes the risk of inhalation of the powder. |
| Body Protection | A laboratory coat. | Protects skin and clothing from contamination. |
| Work Area | A designated and clearly marked area for handling potent compounds. | Prevents cross-contamination and accidental exposure. |
| Ventilation | Work should be conducted in a chemical fume hood. | Controls airborne particles and vapors at the source. |
Operational Plan: Handling and Storage
A systematic approach to the handling and storage of this compound is essential to maintain its integrity and ensure a safe laboratory environment.
Receiving and Inspection
Upon receipt of this compound, visually inspect the container for any damage or signs of leakage. Verify that the container is properly labeled with the chemical name, CAS number (2226521-65-7), and any hazard warnings.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials. Recommended storage temperature is typically between 2-8°C.
Weighing and Aliquoting
All weighing and aliquoting of the solid compound must be performed in a chemical fume hood to minimize inhalation exposure. Use dedicated spatulas and weighing boats.
Solution Preparation
When preparing solutions of this compound, add the solvent to the weighed powder slowly to avoid splashing. This compound is soluble in DMSO.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Solutions of this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as hazardous waste. |
Note: Never dispose of this compound down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Experimental Workflow for Safe Handling
The following workflow outlines the key steps for safely handling this compound during a typical laboratory experiment.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Mechanism of Action: The JAK/STAT Signaling Pathway
This compound is a specific inhibitor of Janus kinase 3 (JAK3). JAK3 is a critical enzyme in the JAK/STAT signaling pathway, which transduces signals from cytokines to the nucleus, leading to the transcription of genes involved in cell growth, differentiation, and immune responses. By inhibiting JAK3, this compound can modulate these cellular processes.
Caption: this compound inhibits JAK3, preventing the phosphorylation and subsequent dimerization and nuclear translocation of STAT proteins, thereby blocking gene transcription.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
